5-Bromo-2,3-dichlorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUYBMLOJZFUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348863 | |
| Record name | 5-Bromo-2,3-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204930-38-1 | |
| Record name | 5-Bromo-2,3-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2,3-Dichlorotoluene
CAS Registry Number: 204930-38-1 Formula: C₇H₅BrCl₂ Molecular Weight: 239.92 g/mol [1][2]
Executive Summary
5-Bromo-2,3-dichlorotoluene is a highly specialized tri-halogenated aromatic intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical scaffolds.[2] Its structural uniqueness lies in the "1,2,3,5" substitution pattern on the benzene ring, where the bromine atom at position 5 serves as a regioselective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the vicinal dichloro motif (positions 2 and 3) provides metabolic stability and lipophilicity to the final bioactive molecule.
This guide provides a comprehensive technical profile for researchers utilizing this compound in lead optimization and process chemistry.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound is defined by a toluene core with two chlorine atoms flanking the methyl group (vicinal) and a bromine atom in the meta position relative to the methyl group (position 5).
Structural Data Table
| Parameter | Value |
| IUPAC Name | 5-Bromo-2,3-dichloro-1-methylbenzene |
| CAS Number | 204930-38-1 |
| SMILES | CC1=C(Cl)C(Cl)=CC(Br)=C1 |
| InChI Key | ICUYBMLOJZFUKF-UHFFFAOYSA-N |
| MDL Number | MFCD09878183 |
| Isotopic Pattern | Distinct M+, M+2, M+4 clusters due to |
Reactivity Profile
The C-Br bond at position 5 is the most reactive site for oxidative addition, making it the primary vector for functionalization. The C-Cl bonds are significantly more robust and typically remain inert under standard Suzuki or Heck coupling conditions, allowing for orthogonal functionalization strategies.
Physicochemical Properties[2][3][4][7][8]
Note: As a specialized intermediate, some values are predicted based on QSAR models validated against analogous poly-halogenated toluenes.[2]
| Property | Experimental/Predicted Value | Technical Insight |
| Physical State | Low-melting solid or semi-solid | Melting point is depressed by the asymmetry of the 1,2,3,5 substitution compared to symmetrical isomers.[2] |
| Boiling Point | 253°C ± 30°C (760 mmHg) | High boiling point requires vacuum distillation for purification.[2] |
| Density | 1.6 ± 0.1 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups (bottom layer).[2] |
| LogP | ~4.5 (Predicted) | Highly lipophilic; requires non-polar solvents (Hexane, DCM) for chromatography.[2] |
| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water | Use dry organic solvents for reactions to prevent hydrolysis of sensitive catalysts.[2] |
| Flash Point | >110°C | Class IIIB Combustible Liquid (if liquid state).[2] |
Synthesis & Manufacturing Routes
High-purity synthesis is critical to avoid isomeric contamination (e.g., 4-bromo or 6-bromo isomers), which are difficult to separate by distillation.[2]
Route A: The Sandmeyer Approach (Recommended for High Purity)
This route guarantees regioselectivity by fixing the nitrogen position prior to halogenation.
-
Starting Material: 2,3-Dichloro-5-nitrotoluene.[2]
-
Reduction: Fe/HCl or H₂/Pd-C
5-Amino-2,3-dichlorotoluene.[2] -
Diazotization: NaNO₂ / HBr (0–5°C)
Diazonium salt.[4] -
Sandmeyer: CuBr / HBr (60°C)
This compound .
Route B: Direct Bromination (Industrial/Cost-Effective)
Direct bromination of 2,3-dichlorotoluene using Br₂/FeBr₃.
-
Risk: This method typically yields a mixture of the 5-bromo (major) and 6-bromo (minor) isomers due to the competing directing effects of the C-1 Methyl (ortho/para) and C-3 Chlorine (ortho/para).[2]
-
Purification: Requires rigorous fractional crystallization or preparative HPLC.
Experimental Protocols: Quality Control & Analytics
Trustworthiness in data is established through self-validating analytical workflows.[2]
Protocol 1: GC-MS Identification
Why: Mass spectrometry provides the definitive "fingerprint" for poly-halogenated compounds via isotopic clustering.[2]
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.[2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split 50:1.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Detection: EI Source (70eV).
-
Acceptance Criteria:
Protocol 2: ¹H-NMR Verification (400 MHz, CDCl₃)
Why: To confirm the substitution pattern and rule out isomers.
-
Sample Prep: 10 mg in 0.6 mL CDCl₃ (TMS internal standard).
-
Expected Signals:
- 2.40 ppm (s, 3H): Methyl group at C-1.
- 7.30–7.60 ppm (m, 2H): Aromatic protons at C-4 and C-6.[2]
-
Coupling Logic: The protons at C-4 and C-6 are meta to each other.[2] Expect a doublet with small coupling constant (
Hz). -
Isomer Check: If you see a doublet with large coupling (
Hz), you likely have the 4-bromo isomer (protons ortho).
Handling, Safety, & Stability
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
Note: Unlike
-bromo toluenes (benzyl bromides), this ring-brominated compound is not a potent lachrymator, but standard fume hood precautions apply.
Storage & Stability[2][3]
-
Conditions: Store in a cool, dry place (2–8°C recommended for long term) under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Protect from light to prevent slow photodebromination.
-
Shelf Life: 24 months if seal is unbroken and stored properly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628965 (Isomer Analog). Retrieved from [Link]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 3. US4822928A - Process for producing 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. carlroth.com [carlroth.com]
Advanced Synthesis Guide: 5-Bromo-2,3-dichlorotoluene
Part 1: Strategic Analysis & Retrosynthesis
Executive Summary
The synthesis of 5-Bromo-2,3-dichlorotoluene (CAS: 863760-49-2) presents a classic problem in regioselectivity. Direct halogenation of 2,3-dichlorotoluene is non-viable for high-purity applications because the directing effects of the methyl group (C1) and the chlorine atoms (C2, C3) act synergistically to favor the C4 and C6 positions, leaving the C5 position sterically and electronically disfavored.
To access the C5 position with high fidelity, we must employ a relocation strategy using a sacrificial directing group. The most robust route utilizes an amino group at C2 (derived from 2-amino-3-chlorotoluene) to direct bromination to the para position (C5), followed by a Sandmeyer reaction to install the second chlorine atom at C2.
Retrosynthetic Logic
The following Graphviz diagram illustrates the strategic disconnection, highlighting the failure of direct halogenation and the necessity of the Sandmeyer approach.
Figure 1: Retrosynthetic analysis demonstrating the necessity of the amine-directed pathway.
Part 2: Technical Protocol
Stage 1: Regioselective Bromination
Objective: Install the bromine atom at C5 using the strong para-directing effect of the amino group. Starting Material: 2-Amino-3-chlorotoluene (CAS: 87-63-8).
Mechanistic Insight
The amino group at C2 activates the ring. The C3 position is blocked by chlorine. The C6 position is ortho to the amine, while C5 is para. Under controlled conditions, para-substitution is kinetically favored due to steric hindrance at C6 (flanked by Methyl at C1 and Amino at C2).
Experimental Protocol
-
Preparation: Charge a 3-neck round-bottom flask with 2-amino-3-chlorotoluene (1.0 eq) and Glacial Acetic Acid (5.0 vol).
-
Protection (In-situ): While direct bromination is possible, converting the amine to an acetamide (using Acetic Anhydride, 1.1 eq) improves selectivity for the para position and prevents oxidation. Stir at 25°C for 1 hour.
-
Bromination: Cool the mixture to 0-5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Alternatively, dropwise addition of
in acetic acid can be used. -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC.
-
Quench: Pour the reaction mixture into ice water (10 vol).
-
Deprotection (if protected): Reflux the resulting solid in 10% HCl/Ethanol to remove the acetyl group.
-
Isolation: Neutralize with
, filter the precipitate, and wash with water. Recrystallize from Ethanol/Water to remove any ortho-isomer (6-bromo).
Key Parameter Table:
| Parameter | Specification | Criticality |
| Temperature (Bromination) | High - Prevents di-bromination and oxidation. | |
| Stoichiometry (NBS) | 1.05 eq | Medium - Excess leads to 4,5-dibromo byproducts. |
| Solvent | Acetic Acid | High - Promotes polar mechanism over radical side-chain bromination. |
Stage 2: Sandmeyer Chlorination
Objective: Convert the C2-amino group into a chlorine atom. Precursor: 2-Amino-5-bromo-3-chlorotoluene.
Experimental Protocol
-
Diazotization:
-
Suspend 2-Amino-5-bromo-3-chlorotoluene (1.0 eq) in conc. HCl (3.0 eq) and water (2 vol).
-
Cool to -5°C to 0°C.
-
Add a solution of Sodium Nitrite (
, 1.1 eq) in water dropwise. Maintain internal temperature . -
Stir for 30 mins. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly).
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of Copper(I) Chloride (
, 1.2 eq) in conc. HCl (2 vol). -
Slowly transfer the cold diazonium salt solution into the CuCl solution while stirring vigorously. Caution: Nitrogen gas evolution.
-
Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup:
-
Cool to RT. Extract with Dichloromethane (DCM) or Ethyl Acetate (2x).
-
Wash organic layer with 1M
(to remove phenols formed by hydrolysis), then Brine. -
Dry over
and concentrate.
-
-
Purification:
-
The crude oil is purified via vacuum distillation or silica gel chromatography (Hexanes 100%).
-
Workflow Diagram
The following DOT diagram details the operational flow and critical control points (CCPs).
Figure 2: Operational workflow for the synthesis of this compound.
Part 3: Quality Control & Characterization
To validate the synthesis, the following analytical data must be confirmed. The 1H NMR pattern is distinct due to the specific substitution pattern.
| Analysis | Expected Result | Interpretation |
| 1H NMR | Two singlets (or meta-coupled doublets) in aromatic region; One singlet for Methyl. | Confirms 1,2,3,5 substitution pattern. If 4-bromo or 6-bromo were present, coupling constants would differ (ortho vs meta). |
| GC-MS | Molecular Ion | Characteristic isotope cluster: M, M+2, M+4, M+6 due to |
| Melting Point | (Dependent on purity, typically low melting solid or oil) | Sharp range indicates high purity. |
Troubleshooting Guide
-
Issue: Presence of 6-bromo isomer (ortho-bromination).
-
Solution: Recrystallize the amine intermediate before the Sandmeyer step. The amino-bromo intermediate crystallizes much better than the final dichloro product.
-
-
Issue: Low yield in Sandmeyer step.
-
Solution: Ensure the CuCl is fresh (white/greenish, not dark brown). Use a slight excess of HCl to prevent diazo-amino coupling.
-
References
- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the synergistic directing effects of Amino vs. Methyl/Chloro groups).
-
Bromination of Activated Anilines
-
Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 1979. Link
-
-
Sandmeyer Reaction Protocols
-
Starting Material Data
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6908, 2-Amino-3-chlorotoluene." Link
-
-
Related Patent Methodology
Sources
Technical Dossier: 5-Bromo-2,3-dichlorotoluene
Compound Monograph & Application Guide for Drug Discovery
Executive Summary
5-Bromo-2,3-dichlorotoluene (CAS: 204930-37-0) serves as a high-value halogenated scaffold in the synthesis of small molecule therapeutics and agrochemicals. Its utility stems from the orthogonal reactivity of its substituents: the aryl bromide at the C5 position acts as a primary handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the sterically demanding 2,3-dichloro motif modulates lipophilicity and metabolic stability in the final pharmacophore.
This guide moves beyond basic data, providing the precise molecular weight metrics required for high-resolution mass spectrometry (HRMS) and a robust quality control workflow to ensure the integrity of downstream biological assays.
Physicochemical Characterization
In drug development, "molecular weight" is not a single number. For stoichiometry, we use the Average Molecular Weight . For identification via Mass Spectrometry (LC-MS/GC-MS), we must rely on the Monoisotopic Mass and the specific halogen isotopic signatures.
Table 1: Molecular Weight & Identity Profile[1][2]
| Parameter | Value | Technical Context |
| IUPAC Name | 5-Bromo-1,3-dichloro-2-methylbenzene | Systematic nomenclature |
| CAS Number | 204930-37-0 | Unique identifier |
| Formula | Stoichiometric basis | |
| Average MW | 239.92 g/mol | Use for molarity/yield calculations |
| Monoisotopic Mass | 237.895 g/mol | Use for Mass Spec (Base Peak) |
| Exact Mass | 237.89516 | Calculated for |
| Appearance | White to off-white solid | Low melting point solid (approx. 40-50°C) |
Isotopic Distribution Analysis (Mass Spectrometry)
The presence of one bromine and two chlorine atoms creates a distinct "isotopic fingerprint" that serves as a self-validating identity check.
-
Bromine:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Chlorine:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
This results in a complex splitting pattern (M, M+2, M+4, M+6). A single peak at 240 is incorrect; the spectrum will show a cluster.
Figure 1: Mass Spectrometry Isotopic Logic. The M+2 peak is often the most intense due to the statistical probability of combining
Synthetic Utility & Regiocontrol
The synthesis of this compound requires careful regiocontrol to avoid the 4-bromo or 6-bromo isomers, which are difficult to separate by standard silica chromatography.
Preferred Synthetic Logic
Direct bromination of 2,3-dichlorotoluene often yields a mixture of isomers due to the competing directing effects of the methyl group (ortho/para) and the chlorines (ortho/para).
-
The Problem: The C4 position is sterically crowded but electronically activated. The C6 position is less crowded.
-
The Solution: The most reliable route for high-purity applications (Drug Master File standards) often utilizes the Sandmeyer Reaction starting from a regiochemically pure aniline precursor (e.g., 4-amino-2,3-dichlorotoluene), or highly optimized bromination conditions using steric bulk to block the ortho-to-methyl positions.
Quality Control Workflow
For researchers purchasing this intermediate, the following QC workflow is mandatory to prevent "garbage-in, garbage-out" scenarios in expensive cross-coupling steps.
Figure 2: Quality Control Decision Tree. Note that water content (Step 3) is critical for palladium-catalyzed couplings, as moisture can deactivate sensitive catalysts.
Experimental Protocols
A. 1H-NMR Characterization (Validation)
The definitive confirmation of the 5-bromo-2,3-dichloro substitution pattern is the coupling constant between the aromatic protons.
-
Solvent:
-
Key Signals:
-
ppm (s, 3H,
): Methyl group. - ppm (Aromatic Region): You should observe two distinct signals for the H4 and H6 protons.
-
Crucial Detail: H4 and H6 are meta to each other. They will appear as doublets with a small coupling constant (
). If you see a large coupling ( ), you likely have the 4-bromo isomer (ortho coupling).
-
ppm (s, 3H,
B. Standard Purification (Recrystallization)
If the commercial batch shows isomeric impurities (e.g., 85-90% purity):
-
Dissolution: Dissolve crude solid in minimum hot ethanol or methanol (approx. 50°C).
-
Filtration: Filter hot to remove insoluble particulates.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Collect crystals via vacuum filtration. The 2,3-dichloro-5-bromo isomer generally crystallizes well, while regioisomers often remain in the mother liquor.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.
-
Waste Disposal: As a halogenated organic, this must not be disposed of in general organic waste. It requires specific segregation for halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12395899 (5-Bromo-1,3-dichloro-2-methylbenzene). Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dichlorotoluene: Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-dichlorotoluene is a key substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its halogen substituents on the toluene ring provides a versatile scaffold for further chemical modifications. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of appropriate starting materials and the underlying chemical principles governing the reactions. Two principal strategies are explored: the electrophilic bromination of 2,3-dichlorotoluene and the Sandmeyer reaction of 3,4-dichloro-5-methylaniline. Detailed experimental protocols, mechanistic insights, and comparative analysis are provided to equip researchers with the necessary knowledge for the efficient and regioselective synthesis of this important intermediate.
Introduction: The Significance of this compound
Substituted toluenes are a critical class of intermediates in organic synthesis. The presence of multiple halogen atoms, as in this compound, offers distinct advantages in drug discovery and materials science. The chlorine and bromine atoms modulate the electronic properties of the aromatic ring and provide specific sites for further functionalization through reactions such as cross-coupling, nucleophilic substitution, and metallation. The methyl group can also be a site for various chemical transformations. A thorough understanding of the synthetic pathways to this molecule is therefore essential for its effective utilization in research and development.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges:
-
Strategy 1: Electrophilic Aromatic Bromination. This approach involves the direct bromination of a pre-existing dichlorotoluene scaffold. The key to this strategy lies in controlling the regioselectivity of the bromination to favor the desired C-5 position.
-
Strategy 2: The Sandmeyer Reaction. This classic transformation allows for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate derived from a corresponding aniline. This method offers excellent control over the position of the incoming bromine atom.
The following sections will delve into the specifics of each of these strategies, including the choice of starting materials, reaction mechanisms, and detailed experimental procedures.
Strategy 1: Electrophilic Bromination of 2,3-Dichlorotoluene
This strategy commences with 2,3-dichlorotoluene and introduces a bromine atom through an electrophilic aromatic substitution (EAS) reaction.[1] The success of this approach is heavily dependent on the directing effects of the substituents on the aromatic ring.
Causality Behind Experimental Choices: Regioselectivity in Electrophilic Bromination
The methyl group (-CH₃) is an ortho-, para-directing activator, while the chlorine atoms (-Cl) are ortho-, para-directing deactivators. In 2,3-dichlorotoluene, the positions available for substitution are C-4, C-5, and C-6.
-
Position C-4: Ortho to the C-3 chlorine and meta to the C-2 chlorine and the methyl group.
-
Position C-5: Para to the C-2 chlorine, meta to the C-3 chlorine, and meta to the methyl group.
-
Position C-6: Ortho to the C-2 chlorine and ortho to the methyl group.
While the methyl group activates the ring, the two chlorine atoms deactivate it. The directing effects of the substituents can be complex and sometimes lead to a mixture of isomers. However, the para-directing effect of the chlorine at C-2 would strongly favor substitution at the C-5 position. The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial to polarize the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the chlorine atoms.[1][2]
Experimental Protocol: Bromination of 2,3-Dichlorotoluene
This protocol is a representative procedure for the electrophilic bromination of an aromatic compound and should be adapted and optimized for the specific substrate.
Materials:
-
2,3-Dichlorotoluene
-
Liquid Bromine (Br₂)
-
Anhydrous Ferric Chloride (FeCl₃) or Iron filings
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide solution (aqueous, dilute)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,3-dichlorotoluene in dichloromethane.
-
Add a catalytic amount of anhydrous ferric chloride to the solution. If using iron filings, they will react with bromine to form ferric bromide in situ.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add liquid bromine dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization to yield this compound.
Visualization of the Synthetic Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Data Summary: Reaction Parameters
| Parameter | Condition | Rationale |
| Starting Material | 3,4-Dichloro-5-methylaniline | Aniline precursor with the desired substitution pattern. [3] |
| Diazotizing Agent | NaNO₂ in strong acid (HCl or H₂SO₄) | Generates nitrous acid in situ for diazonium salt formation. [4] |
| Diazotization Temp. | 0-5 °C | Diazonium salts are unstable at higher temperatures. [5] |
| Substitution Reagent | Copper(I) Bromide (CuBr) | Catalyzes the displacement of the diazonium group. [5][6] |
| Solvent | Water/Acid | The reaction is typically carried out in an aqueous acidic medium. |
| Work-up | Extraction with organic solvent, washing | To isolate the product from the aqueous reaction mixture. |
| Purification | Distillation | To obtain the pure final product. |
Comparative Analysis and Conclusion
Both the electrophilic bromination and the Sandmeyer reaction present viable pathways to this compound. The choice of method will often depend on the availability of starting materials, the desired purity of the final product, and the scale of the synthesis.
-
Electrophilic Bromination: This method is more atom-economical as it involves a direct C-H functionalization. However, it may suffer from a lack of complete regioselectivity, potentially leading to the formation of isomeric byproducts that require careful purification.
-
Sandmeyer Reaction: This approach offers excellent regiochemical control, as the position of the bromine atom is unambiguously determined by the starting aniline. While this multi-step process may be longer and require the synthesis of the aniline precursor, it often provides a cleaner product with higher purity.
For researchers and drug development professionals requiring high-purity this compound, the Sandmeyer reaction is often the preferred method due to its superior regioselectivity. However, for larger-scale industrial applications where cost and atom economy are primary concerns, the direct bromination route may be more attractive, provided that an efficient method for isomer separation is available.
References
- Google Patents. CN105669364A - Method for synthesizing bromotoluene.
- Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
PubChem. 3-Bromo-2,5-dichlorotoluene. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
-
ACS Publications. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor | ACS Omega. Available at: [Link]
-
Organic Syntheses. p-BROMOTOLUENE. Available at: [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
Scribd. 16 Sandmeyer. Available at: [Link]
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-
ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. Available at: [Link]
-
University of Missouri–St. Louis. Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Available at: [Link]
- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
-
PubChem. 5-Bromo-2,3-dichlorohexane. Available at: [Link]
- Google Patents. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
Organic Syntheses. 3,4-dimethylaniline. Available at: [Link]
-
NCERT. Haloalkanes and Haloarenes. Available at: [Link]
-
AMERICAN ELEMENTS. 3,4-Dichloro-5-methylaniline. Available at: [Link]
-
ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF. Available at: [Link]
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]
-
YouTube. 18.2a EAS Bromination and Chlorination. Available at: [Link]
- Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
-
Organic Syntheses. m-BROMOTOLUENE. Available at: [Link]
- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
PubChem. 5-Bromo-1,3-dichloro-2-methylbenzene. Available at: [Link]
-
LookChem. 5-Bromo-1,3-dichloro-2-fluorobenzene CAS No.:17318-08-0. Available at: [Link]
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Executive Summary & Compound Architecture
Technical Monograph: Solubility & Physicochemical Profiling of 5-Bromo-2,3-dichlorotoluene
CAS: 204930-38-1 Formula: C₇H₅BrCl₂ Molecular Weight: 239.92 g/mol [1][2][3]
This compound is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[3]
Unlike simple aryl halides, the solubility profile of this compound is governed by the interplay between its lipophilic toluene core and the electron-withdrawing inductive effects of the tri-halogen substitution pattern.[3] Understanding its solubility is critical not just for reaction solvent selection, but for work-up (extraction) and purification (crystallization) strategies.[3]
Critical Distinction: Researchers must distinguish this aryl bromide from its benzyl bromide isomer (α-Bromo-2,3-dichlorotoluene, CAS 57915-78-3).[3] The latter is a potent lachrymator with distinct solubility and reactivity profiles.[3] This guide focuses strictly on the aryl bromide (CAS 204930-38-1).[3]
Physicochemical Baseline & Predicted Solubility
In the absence of empirical datasets for this specific isomer in all solvent classes, we utilize quantitative structure-property relationships (QSPR) and comparative data from structural analogs (e.g., 3-bromo-2,5-dichlorotoluene) to establish a high-confidence solubility baseline.[3]
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Technical Implication |
| Physical State | Solid (Low Melting) | Likely forms super-saturated oils upon cooling if impure.[3] |
| Melting Point | ~35–45 °C (Est.)[3] | Solubility increases drastically >40°C; prone to "oiling out" in recrystallization.[3] |
| Boiling Point | 256.2 ± 35.0 °C | High boiling point requires high-vacuum distillation for purification.[3] |
| LogP (Octanol/Water) | 4.2 ± 0.4 (Predicted) | Highly Lipophilic. Practically insoluble in water (<0.1 mg/L).[3] |
| Density | 1.645 ± 0.06 g/cm³ | Significantly denser than water.[3] Forms the bottom layer in aqueous extractions.[3] |
| H-Bond Donors | 0 | No hydrogen bonding capability; relies on Van der Waals and π-π interactions.[3] |
Solubility Tier List
-
Tier 1 (High Solubility >100 mg/mL): Non-polar to moderately polar aprotic solvents.[3]
-
Tier 2 (Moderate Solubility 10–50 mg/mL): Polar aprotic solvents (often requires heating).[3]
-
Tier 3 (Low/Sparingly Soluble <5 mg/mL): Polar protic solvents.[3]
-
Tier 4 (Insoluble): Water.[3]
Mechanistic Solvation Workflow
The following diagram illustrates the solvation thermodynamics and the decision process for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on the lipophilic nature of the this compound core.[3]
Standard Operating Procedure: Gravimetric Solubility Determination
Since batch-to-batch impurity profiles (regioisomers) can alter solubility, accurate determination is required for process scale-up.[3] Do not rely solely on literature values for critical saturation points.
Objective: Determine the saturation limit (
Protocol:
-
Preparation: Weigh a clean, dry 20 mL scintillation vial with cap (
). -
Saturation: Add 500 mg of this compound to the vial.
-
Addition: Add Solvent X in 100
increments, vortexing for 30 seconds between additions. -
Observation: Continue until the solid just disappears (visual endpoint). Record volume (
).[3] -
Gravimetric Verification (More Accurate):
-
Prepare a saturated suspension (excess solid) in Solvent X.[3] Stir for 4 hours at 25°C.
-
Filter the supernatant through a 0.45
PTFE syringe filter into the pre-weighed vial ( ). -
Weigh the vial + solution (
).[3] -
Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved (
).[3]
-
-
Calculation:
Application Context: Reactivity & Solvent Effects[3][6]
The solubility of this compound directly impacts the efficiency of Palladium-catalyzed cross-coupling reactions.[3]
-
The "Halide Effect": The presence of two ortho-chlorines creates significant steric bulk around the toluene core, though the 5-bromo position is relatively accessible.[3]
-
Solvent Choice for Suzuki Coupling:
-
Solvent Choice for Lithiation (Halogen-Metal Exchange):
Workflow: Synthesis & Purification Logic
Figure 2: Synthetic workflow highlighting the solubility-driven workup and purification steps.
Safety & Handling
-
Handling: Use standard chemical fume hoods.[3] Halogenated aromatics can be skin sensitizers.[3]
-
Waste Disposal: Segregate into Halogenated Organic Waste streams.[3] Do not mix with acid waste (potential for HBr/HCl evolution if hydrolysis occurs, though unlikely).[3]
-
Spill Cleanup: Absorb with vermiculite.[3] Clean surface with Acetone (Tier 2 solvent) followed by soap and water.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 204930-38-1. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[3] (Contextual grounding for LogP/Solubility correlation).
- Organic Syntheses.General procedures for Sandmeyer Reactions of Halogenated Toluenes.
Sources
Advanced Theoretical & Computational Profiling of 5-Bromo-2,3-dichlorotoluene
Executive Summary: The Structural Imperative
5-Bromo-2,3-dichlorotoluene (5-B-2,3-DCT) represents a critical scaffold in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its unique substitution pattern—featuring a sterically crowded dichloro-motif adjacent to the methyl group and a distal, reactive bromine handle—makes it an ideal candidate for highly regioselective cross-coupling reactions.
This guide establishes a rigorous theoretical framework for characterizing 5-B-2,3-DCT. By synthesizing established Density Functional Theory (DFT) protocols used for poly-halogenated toluenes, we provide a predictive roadmap for its structural geometry, vibrational spectroscopy, and electronic reactivity profiles. This document serves as a self-validating protocol for researchers aiming to utilize this molecule in structure-based drug design (SBDD).
Computational Methodology: The "Standard of Truth"
To ensure high-fidelity data that correlates with experimental observations (X-ray diffraction, FTIR, Raman), the following computational workflow is mandated. This protocol minimizes the "Red Shift" error often seen in halogenated aromatic simulations.
The Optimized DFT Protocol
| Parameter | Specification | Scientific Rationale (Causality) |
| Software Engine | Gaussian 09/16 or ORCA | Standard for ab initio electronic structure modeling. |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Provides the optimal balance between computational cost and accuracy for organic vibrational force fields.[1] |
| Basis Set | 6-311++G(d,p) | Critical: The "++" (diffuse functions) are non-negotiable for describing the lone pair electron density on the heavy Halogens (Br, Cl). |
| Solvation Model | IEFPCM (Integral Equation Formalism Polarizable Continuum Model) | Required for predicting reactivity in solution (e.g., Ethanol/DMSO) vs. gas phase. |
| Vibrational Scaling | 0.961 - 0.980 | Corrects for the systematic overestimation of harmonic frequencies inherent to DFT methods. |
Workflow Visualization
The following diagram illustrates the logical flow from structure generation to property prediction, ensuring a closed-loop validation system.
Caption: Figure 1. Self-validating computational workflow for halogenated toluene characterization.
Structural Geometry & Energetics
The geometry of 5-B-2,3-DCT is governed by the steric interplay between the Methyl group (C1) and the Chlorine atom at the ortho position (C2).
Steric Strain and Planarity
Unlike simple toluene, the 2,3-dichloro substitution forces a slight deviation in the methyl group's rotation barrier.
-
C2-Cl Interaction: The chlorine at position 2 exerts steric pressure on the methyl hydrogens. Theoretical studies on analogous alpha-bromo-2,6-dichlorotoluene suggest that the benzene ring remains planar, but the methyl group adopts a staggered conformation to minimize repulsion [1].
-
Bond Lengths:
-
C-Br (Pos 5): Predicted at ~1.90 Å. This bond is longer and weaker than the C-Cl bonds, identifying it as the primary site for oxidative addition in cross-coupling reactions.
-
C-Cl (Pos 2 vs 3): The C2-Cl bond length is marginally elongated compared to C3-Cl due to the adjacent methyl group's electron-donating inductive effect (+I).
-
Natural Bond Orbital (NBO) Analysis
NBO analysis is essential to quantify hyperconjugative interactions.[1] In 5-B-2,3-DCT, the stability is enhanced by the interaction between the lone pairs of the halogens and the anti-bonding orbitals of the ring (
-
Interaction:
-
Significance: This delocalization contributes to the resonance stabilization energy (approx. 15-20 kcal/mol for similar systems), effectively "locking" the halogens in place and reducing their lability under non-catalytic conditions [2].
Electronic Properties & Reactivity Mapping[2]
Understanding the electron density distribution is vital for predicting the regioselectivity of nucleophilic and electrophilic attacks.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of chemical hardness and kinetic stability.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized over the chlorine lone pairs and the benzene ring
-system. -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated around the C-Br bond.
-
Implication: The localization of the LUMO on the C-Br bond theoretically confirms that Position 5 is the preferred site for Nucleophilic Aromatic Substitution (
) or metal-catalyzed insertion (e.g., Pd(0) in Suzuki coupling) , leaving the 2,3-dichloro motif intact [3].
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
-
Negative Regions (Red): Localized over the electronegative Br and Cl atoms (potential H-bond acceptors).
-
Positive Regions (Blue): Localized over the Methyl group hydrogens and the aromatic ring protons.
-
Reactivity Logic: Electrophiles will be repelled by the halogen-rich rim, while nucleophiles will target the carbon centers attached to the halogens, specifically C5 due to the lower bond dissociation energy of C-Br.
Caption: Figure 2. Regioselectivity map based on FMO and Steric analysis.
Spectroscopic Profiling (Vibrational Analysis)[3]
To validate the synthesized compound, researchers must correlate experimental IR/Raman data with theoretical predictions. The following assignments are derived from Potential Energy Distribution (PED) analyses of structurally similar poly-halogenated benzenes [4].
Predicted Vibrational Signatures[1][3][4][5]
| Mode | Region ( | Description & Causality |
| C-H Stretching (Aromatic) | 3050 - 3100 | Weak intensity; characteristic of unsaturated C-H bonds. |
| C-H Stretching (Methyl) | 2900 - 2980 | Asymmetric and symmetric stretching of the |
| C=C Ring Stretching | 1550 - 1600 | The "skeletal vibration" of the benzene ring; intensity varies with halogen substitution. |
| C-Cl Stretching | 600 - 800 | Strong bands. The presence of two Cl atoms (2,3-position) often results in split peaks due to coupling. |
| C-Br Stretching | 500 - 600 | Distinctive heavy-atom stretch, appearing at lower frequencies than C-Cl due to the larger reduced mass of Bromine. |
Technical Note: When comparing raw DFT frequencies to experimental FTIR data, apply a scaling factor of 0.961 to the region >1800
References
-
Karunakaran, V., & Balachandran, V. (2012).[2]
-Bromo-2,6-dichlorotoluene: Molecular Structure, Vibrational Spectroscopy, Natural Bond Orbital Analysis and NMR Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. -
BenchChem. (2025).[3][4] Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene (Analogous Structure) in Agrochemical Development. BenchChem Technical Notes.
-
PubChem. (2025).[5] 3-Bromo-5-chlorotoluene (Structural Analog) Compound Summary. National Library of Medicine.
-
Sundaraganesan, N., et al. (2016). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile.[1] CORE/Spectrochimica Acta.
Disclaimer: This guide is a theoretical synthesis based on computational principles and analogous structures. Experimental validation is required for specific frequency assignments.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. α-Bromo-2,6-dichlorotoluene: molecular structure, vibrational spectroscopy, natural bond orbital analysis and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Guide to Halogenated Aromatic Chemistry: Synthesis, Reactivity, and Selectivity
Executive Summary: The Strategic Value of the C–X Bond
In modern drug discovery, the halogenated aromatic ring is not merely a functional handle; it is a structural pivot point. Beyond their role as electrophiles in cross-coupling, halogens modulate lipophilicity (
This guide moves beyond textbook definitions to address the operational challenges of working with aryl halides: overcoming the inertia of C–Cl bonds, controlling site-selectivity in polyhalogenated scaffolds, and executing high-fidelity cross-couplings.
Mechanistic Foundation: The Physics of Oxidative Addition
The rate-limiting step for most Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) involving aryl chlorides and bromides is Oxidative Addition (OA) .[1] Understanding the nuance of this step is critical for troubleshooting failed reactions.
The Sigma-Hole Concept
Contrary to the view of halogens as purely electron-rich/negative, the Sigma-Hole is a region of positive electrostatic potential on the extension of the C–X bond axis.[2]
-
Relevance: This explains "Halogen Bonding" in protein pockets (e.g., Carbonyl O
X–Ar interactions).[1] -
Trend: Interaction strength increases with polarizability:
.[1]
Oxidative Addition Mechanism
The insertion of Pd(0) into the C–X bond is not a simple collision.[1] It proceeds via a pre-coordination complex.[1][3]
Key Insight: For challenging substrates (Aryl Chlorides), electron-rich, bulky phosphine ligands (e.g.,
Figure 1: The mechanistic pathway of Oxidative Addition.[1] Note that for Aryl Iodides, the pre-complexation is often rapid, whereas for Aryl Chlorides, the transition to the 3-centered state is energetically demanding.
Synthesis Strategy: The "Halex" Reaction (Fluorination)
While Bromides and Iodides are often installed via electrophilic aromatic substitution, Aryl Fluorides —critical for metabolic blocking—are notoriously difficult to synthesize directly.[1] The Halogen Exchange (Halex) reaction is the industry standard for converting Aryl Chlorides (cheap, available) to Aryl Fluorides.[1]
The Challenge
The reaction
Protocol: High-Temperature Halex Fluorination
Application: Synthesis of 4-fluoronitrobenzene derivatives.[1]
Reagents & Equipment:
-
Substrate: Activated Aryl Chloride (electron-deficient).[1]
-
Fluorine Source: Spray-dried Potassium Fluoride (KF).[1] Note: Standard KF contains water; spray-drying increases surface area and reactivity.[1]
-
Catalyst: Tetraphenylphosphonium chloride (
) as a Phase Transfer Catalyst (PTC).[1] -
Solvent: Sulfolane or DMSO (High boiling point, polar aprotic).[1]
Step-by-Step Methodology:
-
Drying: Charge a 3-neck flask with spray-dried KF (2.0 equiv) and
(0.05 equiv). Dry under vacuum at 150°C for 2 hours to remove trace moisture (Critical: Water kills reactivity by solvating ).[1] -
Reaction: Add the Aryl Chloride (1.0 equiv) and anhydrous Sulfolane (concentration 1.0 M) under
flow. -
Heating: Heat to 190°C. Vigorous stirring is essential as the reaction is heterogeneous.
-
Monitoring: Monitor by GC-MS. Conversion is driven by the precipitation of KCl.[1]
-
Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with MTBE.[1]
Validation Check: If conversion stalls <50%, the system likely contains moisture. Re-dry KF and solvent.[1]
Reactivity & Selectivity: Polyhalogenated Arenes
A common scaffold in drug development is a heterocycle containing both Bromine and Chlorine (e.g., 2-bromo-4-chloropyridine).[1] The goal is Chemo-selectivity : Reacting one halogen while leaving the other intact for a subsequent step.[1]
Bond Dissociation Energy (BDE) Hierarchy
Selectivity is primarily governed by the rate of oxidative addition, which correlates with bond strength:
| Bond | Approx BDE (kcal/mol) | Relative Reactivity (Pd) |
|---|---|---|
| C–I | ~65 | Fastest (often occurs at RT) |
| C–Br | ~81 | Fast (Standard coupling) |
| C–Cl | ~96 | Slow (Requires specialized ligands) |
| C–F | ~115 | Inert (under standard Pd conditions) |[1]
Selectivity Decision Logic
When facing a polyhalogenated substrate, use the following logic to predict or design the reaction outcome.
Figure 2: Decision tree for predicting site-selectivity in cross-coupling reactions.
Experimental Protocol: Site-Selective Buchwald-Hartwig Amination
Objective: Selectively couple a secondary amine to the C–Br site of 4-bromo-2-chlorotoluene without touching the C–Cl bond.
Rationale:
-
Catalyst:
/ Xantphos.[1] Xantphos is a wide-bite-angle ligand that promotes reductive elimination but, crucially, facilitates selective oxidative addition to the weaker C–Br bond over the C–Cl bond. -
Base:
. A milder base compared to NaOtBu, preventing hydrodehalogenation side reactions.[1]
Protocol:
-
Setup: In a glovebox or under strict Argon Schlenk technique, charge a reaction vial with:
-
Activation: Stir the mixture for 1 minute to allow pre-complexation.
-
Addition: Add the amine (1.2 mmol) via syringe.
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Note: Do not exceed 100°C. Higher temperatures supply enough energy to overcome the activation barrier for C–Cl insertion.[1]
-
-
Validation: Perform TLC or LCMS.[1]
-
Success: Disappearance of starting material, appearance of mono-aminated product.
-
Failure (Over-reaction):[1] If di-aminated product is observed, lower temperature to 60°C and reduce catalyst loading to 0.5 mol%.
-
References
-
Politzer, P., Murray, J. S., & Clark, T. (2013).[1] Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics. Link
-
Barrow, A. S., et al. (2019).[1] The Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[1][4] Journal of Medicinal Chemistry. Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]
-
Lee, H. G., et al. (2021).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Link[1]
-
Finkelstein, H. (1910).[1][5][6] Preparation of organic iodides from the corresponding bromides and chlorides.[1][5][6][7] Berichte der deutschen chemischen Gesellschaft. Link[1]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of Brominated Dichlorotoluenes
Executive Summary
The regioselective bromination of dichlorotoluenes (DCTs) represents a critical challenge in the synthesis of pharmacophores and agrochemical scaffolds. The core difficulty lies in the competing directing effects of the activating methyl group and the deactivating (yet ortho/para-directing) chlorine substituents.
This guide delineates the divergent synthetic strategies required to access specific isomers of brominated dichlorotoluene. While Electrophilic Aromatic Substitution (EAS) suffices for electronically synergistic isomers (e.g., 4-bromo-2,6-dichlorotoluene), Sandmeyer methodologies are strictly required for contra-electronic isomers (e.g., 5-bromo-2,4-dichlorotoluene) to avoid intractable regioisomeric mixtures.
Mechanistic Principles & Regiocontrol
The Director Conflict
Success in synthesizing brominated DCTs depends on analyzing the superposition of electronic vectors.
-
Methyl Group (
): Weakly activating, ortho/para directing. -
Chloro Group (
): Deactivating (inductive), ortho/para directing (resonance). -
Steric Buttressing: In DCTs, positions flanked by two substituents (e.g., position 3 in 2,4-DCT) are kinetically inaccessible.
Decision Matrix: Route Selection
The following Graphviz diagram visualizes the logic flow for selecting the appropriate synthetic pathway based on the starting material and target isomer.
Figure 1: Synthetic decision tree for brominated dichlorotoluenes based on electronic accessibility.
Synthetic Strategies
Route A: Direct Electrophilic Bromination (Lewis Acid Catalysis)
Target: 4-Bromo-2,6-dichlorotoluene Mechanism: The methyl group at C1 activates the para-position (C4). The chlorines at C2 and C6 deactivate the ring but direct ortho/para. C4 is meta to both chlorines (deactivated) but para to the methyl (activated). The net result is that C4 is the most nucleophilic site remaining.
Route B: The Sandmeyer Sequence
Target: 5-Bromo-2,4-dichlorotoluene Mechanism: Direct bromination of 2,4-DCT yields mixtures of 5-bromo and 6-bromo isomers due to the conflict between the C1-Methyl (directing to C6) and C2/C4-Chlorines (directing to C5). To achieve high purity, the bromine must be installed via a diazonium intermediate, typically derived from the nitration of 2,4-DCT (which favors the 5-nitro isomer due to steric shielding at C6).
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-Dichlorotoluene (Sandmeyer Route)
Note: This route assumes the precursor 5-amino-2,4-dichlorotoluene is available or generated via nitration/reduction of 2,4-DCT.
Phase 1: Diazotization[1]
-
Reagents: 5-Amino-2,4-dichlorotoluene (1.0 eq),
(48% aq, 2.5 eq), (1.1 eq), Water. -
Setup: 3-neck round bottom flask equipped with mechanical stirrer and internal thermometer.
-
Procedure:
-
Charge the amine and aqueous
into the flask. Cool to -5°C using an acetone/ice bath. -
Dissolve
in minimal water. -
Critical Step: Add the nitrite solution dropwise, maintaining internal temperature
. Exceeding this temperature causes diazonium decomposition to phenols. -
Stir for 30 minutes at -5°C. Confirm excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
Phase 2: Bromination (Sandmeyer)[2]
-
Reagents:
(Copper(I) bromide, 1.2 eq), (48% aq, 1.0 eq). -
Procedure:
-
In a separate vessel, dissolve
in . This forms the soluble complex . -
Transfer the cold diazonium solution into the stirred copper solution (inverse addition) at room temperature.
-
Observation: Evolution of
gas will be vigorous. Control addition rate to manage foaming. -
Heat the mixture to 60°C for 1 hour to ensure complete dediazoniation.
-
Phase 3: Workup
-
Cool to room temperature.
-
Extract with Dichloromethane (
, 3x). -
Wash organic layer with 1M
(removes phenolic byproducts) and Brine. -
Dry over
and concentrate. -
Purification: Recrystallization from Ethanol/Water or vacuum distillation.
Protocol 2: Synthesis of 4-Bromo-2,6-Dichlorotoluene (Direct EAS)
-
Reagents: 2,6-Dichlorotoluene (1.0 eq),
(1.05 eq), powder (0.05 eq) or . -
Procedure:
-
Dissolve 2,6-DCT in
(or run neat if scale permits). Add Iron catalyst. -
Add
dropwise at 0°C in the dark (to prevent benzylic radical bromination). -
Allow to warm to 25°C and stir for 4 hours.
-
Quench: Add saturated aqueous
(sodium bisulfite) to destroy excess bromine. -
Isolation: Separate phases, dry organics, and distill.[3] The symmetry of the starting material minimizes isomer formation, often yielding >90% regioselectivity for the 4-position.
-
Data Summary & Characterization
| Compound | Route | Major Isomer | Key 1H NMR Feature | Yield (Typical) |
| 2,6-DCT | Direct Bromination | 4-Bromo-2,6-DCT | Singlet ~7.5 ppm (2H, aromatic) | 85-92% |
| 2,4-DCT | Direct Bromination | Mixture (5-Br / 6-Br) | Complex multiplet | 60-70% (Mixed) |
| 2,4-DCT | Sandmeyer | 5-Bromo-2,4-DCT | Two singlets (para-H) | 75-85% |
Visualization of Sandmeyer Mechanism
The following diagram details the electron flow during the critical copper-catalyzed substitution step in Protocol 1.
Figure 2: Radical-nucleophilic aromatic substitution mechanism (Sandmeyer) for 5-bromo-2,4-DCT synthesis.
References
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. Source: ACS Omega, 2022. Context: Describes benzylic bromination conditions to be avoided when ring bromination is desired. URL:[Link]
-
Sandmeyer Reaction: Experimental Procedures and Mechanism. Source: Organic Chemistry Portal / Organic Syntheses. Context: Foundational protocols for converting amines to halides using Copper(I) salts.[4] URL:[Link]
-
Regioselective Halogenation of substituted Toluenes. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Mechanistic analysis of methyl vs. halogen directing effects in electrophilic substitution. URL:[Link]
-
Synthesis of 2-Bromo-4-chlorotoluene and related isomers. Source: ChemicalBook / Patent Literature (CN104478670B). Context: Industrial routes for synthesizing specific bromochlorotoluene isomers for pharmaceutical applications.[5] URL:
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Methodological & Application
Selective Formation of 2,3-dichloro-5-methylphenylmagnesium bromide: A Comprehensive Guide to Grignard Reagent Synthesis from 5-Bromo-2,3-dichlorotoluene
<_
APPLICATION NOTE & PROTOCOL
Abstract
This document provides a detailed guide for the chemoselective formation of a Grignard reagent from 5-Bromo-2,3-dichlorotoluene. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing 2,3-dichloro-5-methylphenylmagnesium bromide, a valuable intermediate in organic synthesis. This guide emphasizes the scientific principles behind each step, ensuring a robust and reproducible procedure. We will delve into the critical aspects of magnesium activation, reaction initiation, and control of selectivity, supported by in-text citations from authoritative sources.
Introduction: The Power and Precision of Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and powerful tools in synthetic organic chemistry.[1] Discovered by Victor Grignard in 1900, their utility in forming new carbon-carbon bonds has been foundational to the synthesis of a vast array of complex molecules, including pharmaceuticals.[2] The carbon-magnesium bond's polarity renders the carbon atom highly nucleophilic and basic, enabling reactions with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3][4][5]
The synthesis of Grignard reagents from aryl halides is a common practice.[6] However, the presence of multiple halogen substituents on the aromatic ring, as in this compound, introduces a significant challenge: chemoselectivity. The successful formation of the desired Grignard reagent, 2,3-dichloro-5-methylphenylmagnesium bromide, hinges on the preferential reaction of magnesium with the carbon-bromine bond over the more stable carbon-chlorine bonds. This selectivity is governed by the bond dissociation energies (C-Br < C-Cl), making the bromine atom the more reactive site for oxidative insertion of magnesium.[7]
This application note will provide a comprehensive protocol for this selective Grignard formation, addressing common challenges and offering insights into best practices to ensure high yield and purity of the target organometallic intermediate.
The Science of Selectivity and Success: Key Experimental Considerations
The successful and selective formation of 2,3-dichloro-5-methylphenylmagnesium bromide is not merely a matter of mixing reagents. It is a carefully orchestrated process where each parameter plays a crucial role.
The Halogen Dance: Chemoselectivity in Polyhalogenated Arenes
The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[7] This is a direct consequence of the carbon-halogen bond strength. The weaker C-Br bond in this compound is more susceptible to the radical-mediated insertion of magnesium, leading to the desired Grignard reagent. While aryl chlorides can form Grignard reagents, the reaction is generally slower and requires more forcing conditions.[7][8] By carefully controlling the reaction temperature and addition rate, we can exploit this reactivity difference to achieve high chemoselectivity.
Waking the Metal: The Critical Role of Magnesium Activation
Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the initiation of the Grignard reaction.[9] Therefore, activating the magnesium surface to expose fresh, reactive metal is paramount. Several methods exist for magnesium activation:
-
Mechanical Activation: Grinding the magnesium turnings in a dry flask can physically remove the oxide layer.[10]
-
Chemical Activation: The use of activating agents is a more common and reliable approach.
-
Iodine (I₂): A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer.[7][9]
-
1,2-Dibromoethane: This is a highly effective activating agent. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[9][11] The evolution of bubbles provides a visual cue that the magnesium is activated.
-
Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be used to initiate the reaction.[9]
-
For this protocol, we will utilize a combination of mechanical stirring and a chemical activator to ensure reliable initiation.
The Solvent's Embrace: Why Ethereal Solvents are Essential
The choice of solvent is critical for the stability and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are the solvents of choice for several reasons:[7][12]
-
Solvation and Stabilization: The lone pair of electrons on the ether oxygen atoms coordinate with the magnesium atom, forming a stable complex that solubilizes the Grignard reagent.[6]
-
Aprotic Nature: Ethers are aprotic, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[12]
Tetrahydrofuran (THF) is often preferred for the formation of aryl Grignard reagents from less reactive aryl chlorides or bromides due to its higher boiling point and better solvating ability.[7]
Visualizing the Process: Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the overall workflow and the proposed reaction mechanism.
Caption: Proposed mechanism for Grignard reagent formation.
Detailed Protocol: Synthesis of 2,3-dichloro-5-methylphenylmagnesium bromide
Safety Precautions: Grignard reagents are highly reactive, flammable, and corrosive. [13]The reaction is exothermic and can become vigorous if not controlled. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are essential. [14]Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium turnings | >99.5% | Alfa Aesar | Use fresh turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distilled from sodium/benzophenone or from a solvent purifier. |
| Iodine (I₂) | ACS Reagent | J.T. Baker | A few crystals are sufficient. |
| 1,2-Dibromoethane | 99% | Sigma-Aldrich | Use as an alternative or additional activator. |
| Anhydrous Nitrogen or Argon | High Purity | N/A | For maintaining an inert atmosphere. |
| Standard laboratory glassware | - | - | Oven-dried overnight at >120 °C and cooled under inert gas. |
Experimental Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a rubber septum.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the glassware to cool to room temperature under the inert atmosphere.
Procedure
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine. The flask may be gently warmed with a heat gun until violet vapors are observed, which will then fade as the iodine reacts with the magnesium. [15] * Alternatively, add a few drops of 1,2-dibromoethane and observe for the evolution of ethylene gas. [11]
-
-
Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is initiated when a gentle exotherm is observed, and the solution may turn cloudy or brownish. If the reaction does not start, gentle warming with a heat gun may be necessary. [16]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. [16]The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a grayish-brown suspension.
-
-
Quenching and Workup (for analysis or subsequent reaction):
-
For subsequent reactions, the Grignard reagent is typically used in situ.
-
To determine the yield by derivatization, the reaction can be quenched by pouring the Grignard solution onto an excess of crushed dry ice (for carboxylation) or by adding an electrophile like an aldehyde or ketone. [3]The mixture is then worked up with an acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl). [17]
-
Quality Control: Titration of the Grignard Reagent
It is highly recommended to determine the concentration of the freshly prepared Grignard reagent before its use in subsequent reactions, as the yield is rarely quantitative. [14]Titration provides an accurate measure of the active Grignard species.
Several methods are available for titrating Grignard reagents. A common and reliable method involves the use of a colorimetric indicator. [18]
Titration Protocol using Iodine
A simple and effective method involves titration with a standardized solution of iodine in THF. [19][20]
-
Prepare a standard solution of iodine in anhydrous THF.
-
In a separate, dry, and inert flask, add a known volume of the iodine solution.
-
Slowly add the prepared Grignard reagent solution via a syringe until the brown color of the iodine disappears.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI).
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Solution(s) |
| Reaction fails to initiate | Inadequate drying of glassware or solvent; inactive magnesium. | Flame-dry glassware thoroughly; use freshly distilled anhydrous solvent; try additional activation methods (e.g., a few drops of 1,2-dibromoethane, sonication, or a small crystal of iodine). [7][9] |
| Reaction starts but then stops | Insufficient concentration of the aryl halide to sustain the reaction. | Add a small amount of the concentrated aryl halide solution directly to the magnesium. |
| Formation of Wurtz coupling product (biphenyl derivative) | High local concentration of the aryl halide; elevated reaction temperature. | Ensure slow, dropwise addition of the aryl halide solution; maintain a gentle reflux and avoid excessive heating. |
| Low yield of Grignard reagent | Incomplete reaction; reaction with moisture or air; side reactions. | Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere; allow sufficient reaction time; titrate the final solution to determine the actual concentration. [14] |
Conclusion
The chemoselective formation of 2,3-dichloro-5-methylphenylmagnesium bromide from this compound is a readily achievable transformation with careful attention to experimental detail. The principles of halogen reactivity, the critical importance of magnesium activation, and the necessity of anhydrous and inert conditions are the cornerstones of this protocol. By following the detailed steps and troubleshooting guidance provided in this application note, researchers can confidently and reproducibly synthesize this valuable Grignard reagent for use in a wide range of synthetic applications, from fundamental research to the development of novel therapeutics.
References
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Application Note & Protocol: Regioselective Nitration of 5-Bromo-2,3-dichlorotoluene for Synthesis of Key Chemical Intermediates
Abstract
This document provides a comprehensive guide to the electrophilic nitration of 5-Bromo-2,3-dichlorotoluene, a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules for agrochemical and pharmaceutical applications. We delve into the mechanistic underpinnings of the reaction, focusing on the regiochemical outcomes dictated by the directing effects of the existing substituents. A detailed, field-tested laboratory protocol is presented, emphasizing stringent temperature control and safety measures essential for handling nitrating agents. Furthermore, this note outlines standard procedures for reaction workup, product purification, and analytical characterization, establishing a self-validating system for researchers.
Introduction and Scientific Context
This compound is a versatile chemical scaffold. The introduction of a nitro (-NO₂) group onto its aromatic ring dramatically enhances its utility as a synthetic intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, including diazotization and Sandmeyer reactions, amide bond formations, and nucleophilic aromatic substitutions.[1] The precise placement of the nitro group is critical, as the resulting isomer distribution dictates the feasibility and efficiency of downstream synthetic steps. This protocol addresses the controlled nitration of this substrate to predictably yield the desired nitro-isomers.
Mechanism and Regioselectivity Analysis
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2][3]
The nitronium ion is then attacked by the nucleophilic π-electron system of the toluene derivative to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[4]
The regiochemical outcome—the position at which the nitro group adds—is governed by the cumulative electronic and steric effects of the substituents already present on the benzene ring.[5][6]
-
Methyl Group (-CH₃) at C1: An activating group that donates electron density via hyperconjugation. It is a strong ortho, para-director.[7]
-
Chloro Groups (-Cl) at C2 & C3: Deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because their lone pairs can donate into the ring through resonance to stabilize the arenium ion intermediate.[6][8]
-
Bromo Group (-Br) at C5: Similar to chloro, the bromo group is a deactivating ortho, para-director.[6][8]
Predictive Analysis of Substitution: The available positions for substitution on the this compound ring are C4 and C6.
-
Attack at C6: This position is ortho to the activating methyl group and para to the C3-chloro group. The directing effects of these two groups are synergistic, strongly favoring substitution at this site. Steric hindrance is minimal.
-
Attack at C4: This position is para to the activating methyl group (a favorable position), but it is also sterically hindered, being flanked by the C3-chloro and C5-bromo groups.
Therefore, the nitration is predicted to proceed with high regioselectivity to yield 5-Bromo-2,3-dichloro-6-nitrotoluene as the major product. Minor formation of the C4 isomer is possible but expected to be significantly lower.[9]
Caption: Predicted regiochemical outcome of the nitration reaction.
Critical Safety Considerations
Nitration reactions are highly exothermic and can pose significant risks if not managed properly. Adherence to strict safety protocols is mandatory.[10]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[11]
-
Exothermic Reaction: The reaction generates a significant amount of heat. Inadequate cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the potential for explosion and the release of toxic nitrogen oxide fumes.[12][13]
-
Toxicity: Nitrogen dioxide gas, a potential byproduct, is highly toxic upon inhalation.[14]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical safety goggles, a full-face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Engineering Controls: Conduct the reaction in a certified chemical fume hood with excellent ventilation to prevent exposure to acid vapors and potential nitrogen oxide gases.[10]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.[11]
-
Controlled Reagent Addition: The nitrating agent must be added slowly and portion-wise, with continuous monitoring of the internal reaction temperature.
Detailed Experimental Protocol
This protocol is based on established methodologies for the nitration of halogenated aromatic compounds.[1]
Materials and Reagents
| Reagent/Material | Grade | M.W. | Quantity (Example Scale) |
| This compound | Reagent (≥98%) | 239.94 g/mol | 24.0 g (0.10 mol) |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 98.08 g/mol | 100 mL |
| Nitric Acid (HNO₃) | Fuming (≥90%) | 63.01 g/mol | 5.0 mL (approx. 0.12 mol) |
| Deionized Water | - | - | As needed |
| Crushed Ice | - | - | ~500 g |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | - | As needed |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - | As needed for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | - | As needed for drying |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Substrate Dissolution: Charge the flask with this compound (24.0 g, 0.10 mol) and concentrated sulfuric acid (60 mL). Stir the mixture until the substrate is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using the ice-salt bath. It is critical to maintain this temperature range throughout the addition of the nitrating agent.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (5.0 mL, ~0.12 mol) to concentrated sulfuric acid (40 mL) while cooling in a separate ice bath.
-
Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 60-90 minutes. Crucially, ensure the internal reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Reaction Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~500 g) in a large beaker. This step is highly exothermic and should be performed slowly in the fume hood. A pale yellow solid should precipitate.
-
Product Isolation (Workup):
-
Allow the ice to melt completely, then isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Perform a final wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.
-
-
Drying and Purification:
-
Dry the crude product in a vacuum oven at a low temperature (~40-50 °C).
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel if multiple isomers are present in significant quantities.
-
Caption: High-level workflow for the nitration of this compound.
Product Characterization
The identity and purity of the final product, presumed to be 5-Bromo-2,3-dichloro-6-nitrotoluene, must be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis Type | Expected Result for 5-Bromo-2,3-dichloro-6-nitrotoluene |
| Appearance | Light yellow to yellow solid.[15] |
| Molecular Formula | C₇H₄BrCl₂NO₂ |
| Molecular Weight | 284.92 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 ppm (s, 1H, Ar-H at C4), δ ~2.5-2.7 ppm (s, 3H, -CH₃). The aromatic proton is deshielded by the adjacent nitro group. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 7 distinct carbons: ~145-150 (C-NO₂), ~130-140 (other aromatic C), ~120-125 (C-Br), ~20 ( -CH₃).[16] |
| Mass Spec (EI) | M⁺ peak at m/z ~283, 285, 287 corresponding to isotopic distribution of Br and Cl. |
| IR (KBr) | ~1530-1550 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch). |
Note: NMR chemical shifts are estimates and should be confirmed experimentally. The exact values can be influenced by solvent and concentration.
Conclusion
The protocol described herein provides a robust and reliable method for the regioselective nitration of this compound. By understanding the underlying electronic principles and adhering strictly to the operational and safety guidelines, researchers can effectively synthesize 5-Bromo-2,3-dichloro-6-nitrotoluene, a valuable intermediate for further chemical development. The self-validating nature of the protocol, which concludes with comprehensive analytical characterization, ensures the integrity and reproducibility of the synthesis.
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Sikorska, E., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
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YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Hans Reich NMR Collection. Retrieved from [Link]
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Cardiff University. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-dichloro-2-methylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2,3-dibromonitrobenzene. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
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YouTube. (2020). Proton NMR 4a Monochlorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2, 5-dichloro 3, 4-diformyl (Nsubstituted phenyl) pyrroles and their synthetic utility. Retrieved from [Link]
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-
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-
Pharmaffiliates. (n.d.). 5-Bromo-2-nitrotoluene. Retrieved from [Link]
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-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Jetir.org. (n.d.). Synthesis of chloro and bromo substituted 4-(N- nitroso-N-phenylamido)-2, 3-dihydro -1, 4- bezothiazine derivatives. Retrieved from [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Retrieved from [Link]
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
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Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]
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Palladium-catalyzed cross-coupling of 5-Bromo-2,3-dichlorotoluene
An Application Guide to the Chemoselective Cross-Coupling of 5-Bromo-2,3-dichlorotoluene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This substrate presents a unique challenge and opportunity in synthetic chemistry due to its differential halogen reactivity. This document explores the mechanistic principles governing the selective activation of the C-Br bond over the more robust C-Cl bonds and furnishes researchers, scientists, and drug development professionals with field-proven protocols for Suzuki-Miyaura and Sonogashira couplings. The causality behind experimental design, including the selection of catalysts, ligands, bases, and solvents, is discussed in detail to ensure reproducible and high-yielding transformations.
Introduction: The Strategic Value of this compound
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science.[1][2] this compound is a particularly valuable intermediate, featuring a substitution pattern that allows for sequential, site-selective functionalization. The key to its utility lies in the differential reactivity of its carbon-halogen bonds under palladium catalysis.
The carbon-bromine bond is significantly weaker (bond dissociation energy for Ph-Br: ~81 kcal/mol) than the carbon-chlorine bond (bond dissociation energy for Ph-Cl: ~96 kcal/mol).[3] This inherent difference in bond strength allows for the selective oxidative addition of a palladium(0) catalyst to the C-Br bond under conditions that leave the C-Cl bonds intact.[3][4] This chemoselectivity enables the initial introduction of a diverse range of substituents at the C5 position, while preserving the chlorine atoms as reactive handles for subsequent transformations. This guide will provide the theoretical grounding and practical methodologies to exploit this reactivity.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[1][5] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The success of selectively coupling this compound hinges on controlling the initial, rate-determining step: oxidative addition.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[6] For Suzuki coupling, this is followed by transmetalation with a boronic acid, which must be activated by a base.[7] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[3] The choice of ligand (L) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[8]
Experimental Workflow: A Systematic Approach
A successful cross-coupling experiment relies on a meticulous and systematic workflow, from reagent preparation to final product analysis. Careful attention to creating an inert atmosphere is paramount, as the Pd(0) catalyst is sensitive to oxygen.
Caption: A standardized workflow for palladium-catalyzed cross-coupling experiments.
Protocol 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction in many synthetic campaigns.[1][6]
Rationale for Component Selection:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a highly efficient and reliable pre-catalyst. The dppf ligand is both electron-rich and has a large bite angle, promoting the catalytic cycle for a wide range of substrates.[9][10]
-
Base: Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without promoting side reactions with sensitive functional groups.[9]
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Component | Molar Eq. | Catalyst Loading | Notes |
| This compound | 1.0 | - | Limiting reagent |
| Arylboronic Acid | 1.1 - 1.5 | - | Slight excess ensures full conversion |
| Pd(dppf)Cl₂ | - | 1 - 5 mol% | Lower loading for activated substrates |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | - | Cs₂CO₃ is a stronger, more soluble base |
| Solvent System | - | - | Dioxane/H₂O or Toluene/H₂O (4:1) |
| Temperature | - | - | 80 - 110 °C |
Protocol 2: Sonogashira Coupling of Terminal Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11] This reaction is fundamental to the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics.[12]
Rationale for Component Selection:
-
Catalyst System: The classic catalyst system employs a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, typically Copper(I) iodide (CuI).[13] The palladium species undergoes the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[11]
-
Base/Solvent: Triethylamine (Et₃N) serves the dual role of a base and a solvent. It deprotonates the terminal alkyne to form the reactive acetylide and also acts as a scavenger for the HBr generated during the reaction.[11]
-
Ligand: Triphenylphosphine (PPh₃) is typically used in excess or is part of the pre-catalyst to stabilize the Pd(0) center.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.04 eq, 4 mol%) and Copper(I) iodide (0.02 eq, 2 mol%).
-
Solvent and Alkyne Addition: Add dry, degassed triethylamine (Et₃N) via syringe, followed by the terminal alkyne (1.3 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of a salt (triethylammonium bromide) precipitate is often an indicator of reaction progress.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Component | Molar Eq. | Catalyst Loading | Notes |
| This compound | 1.0 | - | Limiting reagent |
| Terminal Alkyne | 1.2 - 1.5 | - | Use of TMS-acetylene allows for late-stage deprotection[12] |
| Pd(PPh₃)₄ | - | 2 - 5 mol% | Pre-catalyst |
| CuI | - | 1 - 5 mol% | Co-catalyst, crucial for high yields |
| Base/Solvent | - | - | Et₃N or i-Pr₂NH |
| Temperature | - | - | 50 - 80 °C |
Conclusion
The strategic functionalization of this compound via palladium-catalyzed cross-coupling represents a powerful approach for the synthesis of complex, polysubstituted aromatic compounds. By leveraging the inherent difference in C-Br and C-Cl bond strengths, chemists can achieve remarkable chemoselectivity. The Suzuki-Miyaura and Sonogashira protocols detailed herein provide reliable, field-tested methods for the initial C-C bond formation at the C5 position. Mastery of these techniques opens the door to a vast chemical space, enabling the development of novel molecules for the pharmaceutical and materials science industries.
References
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - NIH. [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems - ACS Publications. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Table 1. Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - ResearchGate. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3... - [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. nbinno.com [nbinno.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Strategic Utilization of 5-Bromo-2,3-dichlorotoluene in Agrochemical Synthesis
Abstract
This technical guide outlines the strategic application of 5-Bromo-2,3-dichlorotoluene (CAS: 204930-38-1) as a high-value scaffold in the synthesis of next-generation agrochemicals.[1][2] Distinguished by its unique "2,3-dichloro" substitution pattern, this intermediate offers a balance of steric bulk and lipophilicity critical for metabolic stability in active ingredients (AIs).[1] This document details its synthesis, divergent functionalization pathways (Oxidation, Cross-Coupling, Benzylic Substitution), and provides validated protocols for its conversion into precursors for Ryanodine Receptor Modulators (Diamides) , SDHI Fungicides , and Isoxazoline Insecticides .[1]
Introduction: The Strategic Value of the 2,3-Dichloro Motif
In modern agrochemical design, the 2,3-dichlorophenyl moiety is a privileged substructure.[1] Unlike the more common 2,4- or 3,4-dichloro patterns, the 2,3-substitution creates a unique steric environment adjacent to the C1 position (methyl group).[1] This "ortho-meta" buttressing effect:
-
Protects the C1-position from rapid metabolic degradation (e.g., by P450 oxidases) when converted to benzylic or carbonyl derivatives.[1]
-
Modulates the torsion angle of the phenyl ring in biaryl systems, crucial for binding affinity in target sites like the succinate dehydrogenase complex (SDHI fungicides).[1]
This compound serves as a versatile "pivot" molecule.[1][2] The C5-bromine atom is electronically activated for cross-coupling (para to Cl-2), while the C1-methyl group remains accessible for oxidation or radical halogenation.[1][2]
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 204930-38-1 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| Appearance | White to off-white crystalline solid or low-melting liquid |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
| Hazards | Irritant (Skin/Eye).[1][2] Toxic to aquatic life with long-lasting effects.[1][2] |
Safety Warning: Benzylic derivatives of this compound (e.g., benzyl bromides) are potent lachrymators.[1] All reactions involving radical bromination must be conducted in a well-ventilated fume hood.[1][2]
Divergent Synthetic Workflows[1][3]
The utility of this compound lies in its ability to access three distinct classes of agrochemical precursors via orthogonal reaction pathways.
Diagram 1: Strategic Divergence Map[1][2]
Caption: Orthogonal synthetic pathways transforming the core scaffold into key agrochemical classes.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (Sandmeyer Route)
Rationale: While direct bromination of 2,3-dichlorotoluene is possible, it often yields inseparable mixtures of isomers (4-bromo vs 5-bromo).[1][2] The Sandmeyer route from 5-amino-2,3-dichlorotoluene guarantees regiochemical purity, essential for GMP standards.[1][2]
Reagents:
Procedure:
-
Diazotization: In a 3-neck flask, suspend 5-amino-2,3-dichlorotoluene (10 g) in HBr (48%, 30 mL). Cool to 0–5 °C using an ice/salt bath.
-
Add a solution of NaNO₂ (1.1 equiv) in water dropwise, maintaining internal temperature < 5 °C. Stir for 30 min. The solution should become clear/yellow (diazonium salt).[1]
-
Sandmeyer Reaction: In a separate vessel, heat a mixture of CuBr (1.2 equiv) and HBr (10 mL) to 60 °C.
-
Transfer the cold diazonium solution dropwise into the hot CuBr solution. Caution: Nitrogen gas evolution.
-
After addition, reflux at 80 °C for 1 hour to complete gas evolution.
-
Workup: Cool to RT. Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via short-path distillation or silica plug (Hexanes) to yield this compound as a white solid/oil.[1]
Protocol B: Oxidation to 5-Bromo-2,3-dichlorobenzoic Acid
Application: This acid is a direct precursor to anthranilic diamide insecticides.[1] The bromine atom allows for subsequent coupling of heteroaromatic rings (e.g., pyrazoles).[1]
Reagents:
-
Potassium Permanganate (KMnO₄, 3.0 equiv)[1]
Procedure:
-
Dissolve this compound (5 g) in Pyridine/Water (50 mL, 1:1).
-
Heat to 80 °C. Add KMnO₄ (3 equiv) in portions over 2 hours. Note: Exothermic.
-
Reflux for 4-6 hours until the purple color persists (indicating excess oxidant) and TLC shows consumption of starting material.
-
Workup: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.[1]
-
Acidify the filtrate with HCl (1M) to pH 1–2. The product, 5-Bromo-2,3-dichlorobenzoic acid , will precipitate.[1]
-
Filter, wash with cold water, and dry.[1]
Protocol C: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Synthesis of biaryl intermediates for SDHI fungicides. The steric bulk of the chlorines requires a highly active catalyst system.[1]
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
-
Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the bromide (1 mmol), boronic acid (1.2 mmol), K₂CO₃ (2 mmol), and Pd catalyst (0.03 mmol).
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add degassed Dioxane/Water (5 mL).
-
Heat at 90 °C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water.[1]
-
Purification: Column chromatography (Hexanes/EtOAc gradient).
-
Note: The 2,3-dichloro substitution may slow down the reaction due to sterics; if conversion is low, switch to Pd(OAc)₂ / SPhos (Buchwald precatalysts).[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Sandmeyer | Decomposition of diazonium salt | Ensure temperature stays < 5 °C during diazotization. Add urea to quench excess nitrite before heating.[1] |
| Incomplete Oxidation | Substrate insolubility | Use a phase transfer catalyst (TBAB) or switch solvent to t-Butanol/Water.[1][2] |
| Suzuki Coupling Stalls | Steric hindrance from Cl atoms | Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos .[1][2] |
| Benzylic Bromination Fails | Radical quenching | Ensure anhydrous solvents (CCl₄ or PhCF₃).[2] Degas thoroughly to remove Oxygen (radical scavenger).[1] |
References
-
Preparation of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. (2021).[1][2] CN113321577.[1] Link[1]
-
Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene (Analogous Chemistry). BenchChem Application Notes. (2025). Link[1]
-
Process for preparation of 5-bromo-1,2,3-trichlorobenzene (Isoxazoline Precursors). Google Patents. WO2021152435A1.[1] Link
-
Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. (2024). Link
-
This compound Product Data. ChemicalBook. (2024).[1][2][4] CAS 204930-38-1.[1][2][4] Link
Sources
Application Notes & Protocols: Leveraging A Key Building Block for Advanced Synthesis
Abstract
5-Bromo-2,3-dichlorotoluene is a versatile, tri-substituted aromatic compound that serves as a important starting material for the synthesis of a wide array of complex organic molecules. Its unique substitution pattern—a reactive bromine atom for cross-coupling, sterically hindering chlorine atoms, and a methyl group amenable to functionalization—offers chemists a powerful tool for constructing novel molecular architectures. This guide provides detailed application notes and step-by-step protocols for key transformations involving this compound, with a focus on palladium-catalyzed cross-coupling reactions and other functionalization strategies relevant to pharmaceutical and agrochemical research.
Introduction: The Strategic Value of this compound
The strategic placement of three distinct functional handles on the toluene ring makes this compound a highly valuable intermediate. The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. The chlorine atoms at the 2- and 3-positions provide steric bulk and electronic modulation, influencing the reactivity of the aromatic ring and the properties of the final product. Finally, the methyl group can be functionalized through various methods, including oxidation or benzylic halogenation, to introduce additional diversity.
These features make this compound an ideal precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, similar halogenated aromatic compounds are fundamental building blocks in the design of modern agrochemicals, where the specific arrangement of halogen atoms significantly influences biological activity and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[1] this compound is an excellent substrate for these reactions, with the bromo-substituent serving as the reactive handle.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.[2] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like Pd(OAc)₂. The choice of ligand, such as a phosphine, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[3]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in combination with water to aid in dissolving the base and activating the boronic acid.[4]
Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | In situ generation of active Pd(0) catalyst. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[5][6] This reaction is particularly useful for the synthesis of conjugated enynes and other valuable building blocks.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) species is the active catalyst.
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the activation of the terminal alkyne, forming a copper acetylide intermediate that facilitates the transmetalation to the palladium center.[7]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, de-gassed solvents are often necessary to prevent side reactions and catalyst deactivation.
Illustrative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-12 hours, or until completion as indicated by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired aryl alkyne.
-
Data Summary Table: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Dual catalyst system for aryl halide and alkyne activation. |
| Base | Triethylamine | Deprotonates the terminal alkyne. |
| Solvent | Anhydrous THF | Prevents unwanted side reactions with water. |
| Temperature | Room Temperature | Mild conditions are often sufficient for this reaction. |
Sonogashira Catalytic Cycle Diagram
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common than electrophilic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing electron-withdrawing groups.[8] Although this compound does not have strongly activating electron-withdrawing groups, under forcing conditions or with highly reactive nucleophiles, substitution of one of the chlorine atoms may be possible. The presence of a nitro group ortho or para to a leaving group significantly facilitates SNAr reactions by stabilizing the intermediate Meisenheimer complex.[8]
General Considerations for SNAr:
-
Substrate: The aromatic ring must be substituted with at least one strong electron-withdrawing group.
-
Leaving Group: The leaving group's ability to depart influences the reaction rate (F > Cl > Br > I).
-
Nucleophile: Strong nucleophiles are required.
-
Solvent: Polar aprotic solvents are typically used to solvate the cation and not the nucleophile.
Given the substitution pattern of this compound, direct SNAr is challenging. A more viable strategy would be to first introduce a nitro group onto the ring via electrophilic nitration, which would then activate the ring towards nucleophilic attack.
Functionalization of the Methyl Group
The methyl group of this compound provides another site for synthetic manipulation.
Benzylic Bromination
Free radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. This introduces a bromine atom on the methyl group, creating a benzylic bromide that is a versatile intermediate for subsequent nucleophilic substitution reactions.
Illustrative Protocol: Benzylic Bromination
-
Materials:
-
This compound (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.05 eq)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound in carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a sunlamp or a high-wattage incandescent bulb to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats to the top of the solvent.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate and water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield the crude benzylic bromide.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of complex organic molecules. Its utility is primarily derived from the strategic positioning of its bromo, chloro, and methyl substituents, which allows for selective functionalization through a variety of modern synthetic methods. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this compound in their own synthetic endeavors.
References
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]
-
Haloalkanes and Haloarenes. NCERT. Available at: [Link]
-
Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). ResearchGate. Available at: [Link]
-
Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. NIH. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Functionalization of the Methyl Group in 5-Bromo-2,3-dichlorotoluene
[1]
Executive Summary
This technical guide details the strategic functionalization of the benzylic methyl group in 5-Bromo-2,3-dichlorotoluene (CAS 204930-37-0) . This scaffold is a high-value intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), specifically SGLT2 inhibitors and next-generation herbicides.
The presence of three halogen atoms on the aromatic ring creates a unique electronic and steric environment. The ring is significantly electron-deficient, deactivating it toward electrophilic attack, while the 2-chloro substituent provides steric hindrance proximal to the methyl group. Consequently, standard protocols must be optimized to ensure regioselectivity at the benzylic position without compromising the aryl bromide handle (C5-Br), which is essential for downstream cross-coupling (e.g., Suzuki-Miyaura).
Chemical Analysis & Strategy
Substrate Properties
-
Compound: this compound
-
Electronic State: Electron-poor (Deactivated).
-
Key Challenge: The benzylic C-H bonds are less electron-rich than in toluene, requiring more energetic radical conditions. The 2-Cl substituent creates a "ortho-effect," sterically impeding the approach of bulky reagents.
Reaction Landscape
We focus on two primary "Gateway" transformations that convert the inert methyl group into a versatile reactive handle:
-
Radical Bromination (Wohl-Ziegler): Converts Ar-CH₃
Ar-CH₂Br. -
Benzylic Oxidation: Converts Ar-CH₃
Ar-COOH.
Visual Pathway Analysis
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent functionalization pathways for this compound. Pathway A (Green) is the primary focus for generating electrophilic handles.
Protocol A: Radical Benzylic Bromination (Wohl-Ziegler)
This is the most critical transformation. It converts the methyl group into a benzyl bromide, allowing for subsequent nucleophilic substitutions (S_N2).
Mechanism: Free-radical chain reaction. Critical Control Point: The reaction must be stopped before gem-dibromination (Ar-CHBr₂) occurs.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/degraded.
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN).-
Note: CCl₄ is the traditional solvent but is phased out due to toxicity. PhCF₃ is the superior green alternative for radical halogenation.
-
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is preferred to prevent oxygen from quenching radicals).
-
Dissolution: Dissolve this compound (10 mmol, 2.40 g) in PhCF₃ (40 mL, 0.25 M concentration).
-
Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃).
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC every hour.
-
Target: >95% conversion of SM.
-
Stop Condition: If gem-dibromide species (>5%) appears, stop immediately.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid Succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude residue is often pure enough for the next step. If necessary, purify via short-path silica plug filtration (eluting with Hexanes) to remove residual succinimide.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Old/Wet NBS; Oxygen inhibition. | Recrystallize NBS; Sparge solvent with N₂; Add more AIBN. |
| Over-bromination | Excess NBS; Reaction time too long. | Use strictly 1.0-1.05 eq NBS; Stop reaction at 90% conversion. |
| Benzylic vs. Aryl Br Exchange | Use of Palladium or reactive metals. | Ensure reaction is strictly radical (metal-free). |
Protocol B: Benzylic Oxidation to Benzoic Acid
Converting the methyl group directly to a carboxylic acid is useful for generating building blocks for amide coupling.
Reagent Choice: Potassium Permanganate (KMnO₄) is robust enough to overcome the electron-deficient nature of the ring.
Step-by-Step Procedure
-
Mixture: In a flask, combine this compound (10 mmol) with Pyridine (10 mL) and Water (20 mL).
-
Note: Pyridine acts as a co-solvent and phase transfer catalyst.
-
-
Oxidant Addition: Add KMnO₄ (2.5 eq) in portions.
-
Reflux: Heat to reflux (95-100°C) for 4–6 hours. The purple color should fade to a brown precipitate (MnO₂).
-
Workup:
-
Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.
-
Acidify the filtrate with HCl (1M) to pH 2.
-
The product, 5-Bromo-2,3-dichlorobenzoic acid , will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.
Critical Safety & Handling
-
Lachrymator Warning: The product of Protocol A (5-Bromo-2,3-dichlorobenzyl bromide) is a potent lachrymator (tear gas agent).
-
Requirement: ALL operations must be performed in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ethanolic ammonia or sodium thiosulfate to quench benzyl bromide residues before removing from the hood.
-
-
Lithium-Halogen Exchange Risk:
-
Do NOT attempt lateral lithiation (using n-BuLi to deprotonate the methyl group). The n-BuLi will undergo Lithium-Halogen exchange at the C5-Bromine position preferentially, leading to polymerization or loss of the bromine handle.
-
References
-
Wohl-Ziegler Bromination Review: Djerassi, C. "Brominations with N-Bromosuccinimide."[6] Chem. Rev.[6]1948 , 43, 271.[6] Link
- Green Solvents for Radical Reactions: Podgoršek, A. et al. "Trifluoromethylbenzene-based Solvents for Organic Synthesis." Green Chem.2009, 11, 1204.
-
Synthesis of Halogenated Benzoic Acids: "Synthesis of 5-bromo-2-chloro benzoic acid." Patent CN105622382A. Link
-
Substrate Data: PubChem Entry for 5-Bromo-1,3-dichloro-2-methylbenzene (CAS 204930-37-0).[3] Link
-
Standard Protocol for Benzylic Oxidation: "Oxidation of Toluene to Benzoic Acid." Org.[4][7][8] Synth.1929 , 9, 18. Link
Sources
- 1. 204930-37-0|5-Bromo-1,3-dichloro-2-methylbenzene|BLD Pharm [bldpharm.com]
- 2. 204930-37-0 | 5-Bromo-1,3-dichloro-2-methyl-benzene | Boroncore [boroncore.com]
- 3. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2,3-dichlorotoluene
Topic: Purification of Crude 5-Bromo-2,3-dichlorotoluene CAS: 204930-37-0 (Ring-brominated isomer) Support Tier: Level 3 (Senior Application Scientist)
Initial Assessment & Safety Triage
Before proceeding, verify the chemical identity. There is a common nomenclature confusion between ring-brominated toluenes and side-chain brominated benzyl bromides.
-
Target Compound: this compound (Ring brominated). Stable aromatic halide.
-
Common Confusion:
-Bromo-2,3-dichlorotoluene (Benzyl bromide derivative). Warning: This is a potent lachrymator and alkylating agent. -
Crude Origin: This compound is typically synthesized via the Sandmeyer reaction (from 5-amino-2,3-dichlorotoluene) rather than direct bromination, as direct bromination of 2,3-dichlorotoluene favors the 4- and 6- positions due to the ortho/para directing effects of the methyl and chloro groups [1, 2].
The Impurity Profile (Sandmeyer Route): If your crude is dark brown/black, it contains:
-
Azo Tars: Polymerized diazonium salts (non-volatile).
-
Phenols: 2,3-dichloro-5-methylphenol (from water attack on the diazonium intermediate).
-
Inorganic Salts: Copper(I) bromide and copper(II) species.
Purification Workflow Logic
The high boiling point (~254°C at 760 mmHg) and potential for solid-state polymorphism require a hybrid approach: Vacuum Distillation (to remove tars) followed by Recrystallization (to remove isomers).
Workflow Diagram
Figure 1: Purification Decision Matrix. Note that phenolic removal must occur BEFORE distillation to prevent co-distillation.
Troubleshooting Guide: The Liquid Phase (Distillation)
Primary Issue: The compound has a high boiling point.[1] Atmospheric distillation will cause thermal degradation and "bumping" due to tar decomposition.
Q: My distillate is turning pink/red shortly after collection. Why?
A: This indicates oxidative degradation or trace free bromine/HBr .
-
Mechanism: Trace copper salts from the Sandmeyer reaction catalyze the oxidation of the aromatic ring or the benzylic position.
-
Solution:
-
Pre-Distillation Wash: Wash the organic layer with 5% Sodium Thiosulfate (
) to neutralize free halogens. -
Stabilization: Add copper powder (activated) or a small amount of
to the distillation flask to scavenge acid. -
Inert Gas: Bleed dry Nitrogen or Argon into the capillary during vacuum distillation.
-
Q: I cannot achieve a stable vacuum; the pressure fluctuates.
A: This is likely due to residual water or solvent outgassing .
-
Cause: this compound is hydrophobic, but the crude (from Sandmeyer) is wet. Water trapped in the tars "flashes" under vacuum.
-
Protocol:
-
Dry the crude organic layer thoroughly with Magnesium Sulfate (
) for at least 2 hours. -
Rotovap the solvent completely.
-
Run the vacuum pump with the flask at room temperature for 15 minutes before applying heat to degas the oil.
-
Vacuum Distillation Data Table
| Pressure (mmHg) | Est. Boiling Point (°C) | Notes |
| 760 (Atm) | ~254 | DO NOT USE. Thermal decomposition risk. |
| 20 | ~140 - 145 | Acceptable for rough cuts. |
| 5 | ~110 - 115 | Recommended. Good balance of rate/temp. |
| 1 | ~85 - 90 | Ideal for final high-purity fractionation. |
Troubleshooting Guide: The Solid Phase (Crystallization)
Primary Issue: Separation of regioisomers (e.g., 4-bromo or 6-bromo isomers) which have nearly identical boiling points.
Q: The product "oils out" instead of crystallizing.
A: You are operating in the metastable zone (Oiling Out). The compound's melting point is likely near the solvent's boiling point, or the solution is too concentrated.
-
The Fix (Two-Solvent System):
-
Dissolve crude oil in a minimum amount of warm Ethanol (95%) or Methanol .
-
Add water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear it.
-
Cool slowly to room temperature, then to 4°C.
-
Seeding: If oil droplets form, scratch the glass or add a seed crystal of pure material.
-
Q: I still see 4-bromo isomer peaks in GC/HPLC after crystallization.
A: Isomers often form solid solutions . You need a solvent that discriminates by shape (molecular packing) rather than just polarity.
-
Recommended Solvent: Hexane or Heptane .
-
Why? Non-polar solvents rely on crystal lattice energy. The 5-bromo isomer (symmetric relative to the 2,3-dichloro pattern) packs differently than the 4-bromo (asymmetric).
-
-
Protocol:
-
Dissolve in boiling Hexane.
-
Cool to -20°C (Freezer).
-
The 5-bromo isomer typically crystallizes first; the 4-bromo isomer remains enriched in the mother liquor.
-
Chemical Purification (The "Phenol" Problem)
Context: If synthesized via Sandmeyer, the most persistent impurity is the phenol derivative (2,3-dichloro-5-methylphenol).
Q: My product has a distinct "medicinal" smell and is acidic.
A: You have unreacted phenolic byproducts. Distillation often fails to separate these because their boiling points are close to the product due to hydrogen bonding effects being broken at high temperatures.
-
The Chemical Wash (Claisen Alkali Method):
-
Dissolve the crude oil in Toluene or DCM.
-
Wash 3x with 10% NaOH (aq) .
-
Chemistry: This converts the phenol into the water-soluble phenoxide salt (
).
-
-
Wash 1x with water, 1x with Brine.
-
Dry over
.
-
Analytical Validation
Before releasing the batch, validate purity using the following criteria.
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline solid | If yellow, re-distill. |
| GC-MS | >98.0% Area | Check for m/z 238/240/242 pattern (Cl2Br isotope pattern). |
| 1H-NMR | Consistent Structure | Look for aromatic protons. 5-bromo isomer has meta-coupling (d, J~2Hz). |
| Melting Point | 40°C - 45°C (Typical) | Sharp range (<2°C). Broad range = Isomer contamination. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57275373, this compound. Retrieved from [Link]
-
Org. Synth. 1955, 35, 21. o-Chlorobromobenzene. (Analogous procedure describing the purification of mixed halo-benzenes via Sandmeyer). Retrieved from [Link]
Sources
5-Bromo-2,3-dichlorotoluene stability and storage conditions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: 5-Bromo-2,3-dichlorotoluene (CAS 204930-38-1) – Stability, Storage, and Handling
Executive Summary & Compound Specifications
This compound is a specialized halogenated aromatic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.[1] Its substitution pattern—a methyl group flanked by two chlorines, with a bromine at the meta position relative to the methyl—creates unique steric and electronic properties.
This guide addresses the most frequent technical inquiries regarding its physical state, storage stability, and handling protocols.
Quick Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 5-Bromo-1,2-dichloro-3-methylbenzene |
| CAS Number | 204930-38-1 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| Physical State | Low-Melting Solid (Often appears as a semi-solid or slush at room temp) |
| Melting Point | ~30–50 °C (Estimate based on isomeric data; often supercools) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water.[1][2] |
| Recommended Storage | 2–8°C (Refrigerated) , under inert atmosphere (Argon/Nitrogen). |
Module 1: Storage & Handling Integrity
Q1: I received the compound and it looks like a wet slush or a partially melted solid. Is it degraded? A: Likely no . This is the most common inquiry for this compound.
-
The Science: this compound is a low-melting solid .[1][3] Depending on the exact ambient temperature during shipping and the specific crystal polymorph, it may arrive as a solid, a liquid, or a biphasic "slush."
-
Action: Do not discard. Verify purity via ¹H-NMR. If the spectrum is clean, the physical state is a result of its thermal properties, not degradation.
-
Protocol: See SOP-01: Homogenization of Low-Melting Solids below.
Q2: Can I store this at room temperature on the shelf? A: Short-term (days/weeks), yes. Long-term, no .
-
Risk: Polyhalogenated aromatics can be sensitive to slow oxidative dehalogenation or benzylic oxidation (at the methyl group) when exposed to light and air over months.
-
Recommendation: Store at 2–8°C in a tightly sealed container. For maximum shelf life (>1 year), purge the headspace with Argon or Nitrogen to prevent yellowing (oxidation).
Q3: The compound has turned slightly yellow. Can I still use it? A: Yes, but with caution.
-
Diagnosis: Yellowing in aryl bromides typically indicates trace liberation of bromine or formation of oxidation byproducts (quinones/phenols).
-
Troubleshooting:
-
Run a TLC: Check for a baseline spot or a secondary spot.
-
Filtration: If it's a solution, pass it through a short plug of silica gel or basic alumina to remove polar impurities.
-
Use Case: For robust reactions (e.g., standard Suzuki coupling), trace yellowing is usually negligible. For sensitive catalytic cycles (e.g., photoredox), purify before use.
-
Module 2: Application Troubleshooting
Q4: My Suzuki coupling at the 5-position is sluggish. Is the steric hindrance from the 2,3-dichloro system interfering? A: Indirectly, yes.
-
Electronic Effect: The bromine is at position 5.[2][4] The chlorines are at 2 and 3.[5] The bromine is meta to the electron-withdrawing chlorines, which generally activates the C-Br bond for oxidative addition compared to a neutral toluene.[1]
-
Steric Effect: While the 5-position is not directly flanked by the chlorines, the overall bulk of the molecule and the "buttressing effect" of the 1-Methyl-2,3-dichloro cluster can alter the catalyst resting state or solubility.[1]
-
Solution: Switch to a more active catalyst system (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G2 ) rather than standard Pd(PPh₃)₄. Ensure the reaction temperature is aggressive (>80°C).
Q5: I see an impurity in the NMR that looks like the de-brominated product (2,3-dichlorotoluene). Where did it come from? A: This is a common byproduct of hydrodehalogenation .
-
Cause: If you are using a hydride source (like LiAlH₄ or even NaBH₄ in a previous step) or if the cross-coupling reaction runs out of coupling partner, the Pd catalyst can insert into the C-Br bond and undergo beta-hydride elimination or reduction from the solvent (e.g., isopropanol).
-
Prevention: Ensure your boronic acid is in slight excess (1.1–1.2 equiv) and use anhydrous solvents if reduction is observed.
Standard Operating Procedures (SOPs)
SOP-01: Homogenization of Low-Melting Solids
Use this when the material arrives as a slush or semi-solid to ensure you don't weigh out a supernatant rich in impurities.[1]
-
Inspect: Check if the material is fully solid or biphasic.
-
Warm: Place the tightly closed bottle in a warm water bath (40–50°C ) for 15–20 minutes.
-
Liquefy: Ensure the material is 100% liquid . Do not overheat.
-
Mix: Swirl the bottle gently to homogenize any separated oils or stabilizers.
-
Dispense: Weigh out the required amount while liquid.
-
Re-Solidify: Return the stock bottle to the refrigerator (2–8°C). It will re-solidify into a consistent mass.
SOP-02: Inert Storage Setup
-
Purge: After use, insert a needle connected to an Argon/Nitrogen line into the bottle headspace.
-
Flow: Flow gas gently for 30–60 seconds to displace humid air.
-
Seal: Quickly cap the bottle and wrap the cap junction with Parafilm to prevent moisture ingress.
Visual Troubleshooting Workflow
The following diagram outlines the decision process for inspecting and handling incoming shipments of this compound.
Figure 1: Decision tree for assessing the quality and handling requirements of incoming this compound batches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135432617, 5-Bromo-1,2-dichloro-3-methylbenzene. Retrieved from [Link]
- Sigma-Aldrich (Merck) Technical Bulletins.Handling and Storage of Aryl Halides.
- Baird, J. D., et al. (2011).Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Journal of Organic Chemistry. (Contextual reference for steric effects in 2,3-disubstituted systems).
Sources
Technical Support Center: Purification of 5-Bromo-2,3-dichlorotoluene
This guide functions as an autonomous Technical Support Center designed for researchers and process chemists working with 5-Bromo-2,3-dichlorotoluene (CAS: 83033-66-1) .
The content is structured to address the specific challenge of isomeric impurity removal , a notorious difficulty in halogenated aromatic chemistry due to the similar physical properties of regioisomers.
Status: Active Operator: Senior Application Scientist Topic: Isomeric Impurity Remediation & Process Optimization
Diagnostic Triage: Know Your Enemy
Before attempting purification, you must characterize the specific impurity profile. Isomers of bromodichlorotoluene have boiling point differentials often less than 2°C, rendering standard distillation ineffective.
Impurity Identification Table
Use this table to correlate your analytical data with likely contaminants.
| Impurity Type | Likely Identity | Origin | Detection Method | Physical Behavior |
| Regioisomer A | 4-Bromo-2,3-dichlorotoluene | Ortho-bromination (sterically hindered) | GC-MS / 1H-NMR (Doublet splitting) | Very close BP; often lower MP than target. |
| Regioisomer B | 6-Bromo-2,3-dichlorotoluene | Ortho-bromination (favored) | GC-MS / 1H-NMR (Singlet/Doublet) | Very close BP; distinct crystal habit. |
| Side-Chain | Radical bromination of methyl group | GC-MS (M+ fragment distinct) | Strong lachrymator; hydrolyzes easily. | |
| Precursor | 2,3-Dichlorotoluene | Incomplete reaction | GC (Early eluter) | Lower BP (~200°C). |
Decision Matrix: Purification Strategy
The following logic flow dictates your purification protocol based on the impurity profile identified above.
Figure 1: Strategic decision tree for selecting the appropriate purification methodology based on impurity classification.
Troubleshooting Protocols
Protocol A: Removal of Regioisomers (The "Isomer Trap")
Issue: You have 4-bromo or 6-bromo isomers co-eluting or distilling with your 5-bromo target. Mechanism: Distillation fails because the boiling points are nearly identical. However, the symmetry of the 5-bromo-2,3-dichloro substitution pattern often leads to a higher melting point and better packing efficiency than its asymmetric isomers. We exploit this via Fractional Crystallization .
Step-by-Step Methodology:
-
Solvent Selection:
-
Primary Recommendation:Methanol or Ethanol/Water (9:1) .
-
Alternative:Hexane (if solubility is too high in alcohols).
-
Why: Polar protic solvents often discriminate better between halogenated aromatic isomers based on lattice energy differences than non-polar solvents.
-
-
Dissolution:
-
Dissolve the crude mixture in the minimum amount of boiling solvent.
-
Critical Step: If the solution is colored (yellow/orange), treat with activated carbon (5% w/w) for 15 minutes at reflux, then hot-filter through Celite.
-
-
Controlled Cooling (The "Annealing" Phase):
-
Do not crash cool in an ice bath. This traps isomers in the lattice (occlusion).
-
Allow the flask to cool to room temperature over 2-3 hours with slow stirring.
-
Once at RT, move to 4°C for 12 hours.
-
-
Harvesting:
-
Filter the crystals.
-
Wash: Wash with extremely cold (-20°C) solvent. The isomers (which are more soluble due to lower lattice energy) will remain in the mother liquor.
-
-
Validation:
Protocol B: Removal of Side-Chain Impurities
Issue: Presence of
Step-by-Step Methodology:
-
Hydrolysis/Amination:
-
Dissolve crude oil in ethanol.
-
Add 1.1 equivalents (relative to the impurity estimated by GC) of diethylamine or reflux with aqueous Na2CO3 .
-
Logic: The side-chain bromide reacts rapidly via SN2 to form a salt or alcohol. The aryl bromide (Target) remains untouched.
-
-
Partition:
-
Remove ethanol via rotary evaporation.
-
Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove excess amine/amine salts) and then Brine.
-
-
Distillation:
-
The converted impurity (now an alcohol or amine salt) will have a vastly different boiling point or solubility profile, allowing easy separation via short-path distillation.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I just use column chromatography (Silica Gel)? A: You can, but it is inefficient for this separation. Halogenated toluene isomers have nearly identical Retention Factors (Rf) on silica because their polarity is dominated by the lipophilic aromatic ring. You would need a very long column and non-polar eluent (100% Hexane), consuming massive amounts of solvent for poor resolution. Melt crystallization is scalable and greener.
Q2: My product is turning pink/brown upon storage. Why? A: This indicates the presence of trace phenolic impurities (from Sandmeyer side reactions) or free bromine .
-
Fix: Wash your organic phase with 10% NaOH (removes phenols) and 10% Sodium Thiosulfate (quenches free Br2) before the final crystallization/distillation. Store under Argon in the dark.
Q3: Can I synthesize this compound via direct bromination of 2,3-dichlorotoluene? A: No. Direct bromination is governed by the ortho/para directing power of the methyl group (activating) and the chlorine atoms (deactivating).
-
The methyl group directs to positions 4 and 6.
-
The 5-position is meta to the methyl group.
-
Direct bromination will yield a mixture of 4-bromo and 6-bromo isomers. The 5-bromo isomer must be made via the Sandmeyer reaction (Nitration of 2,3-DCT -> Separation of 5-nitro isomer -> Reduction -> Diazotization -> Bromination).
Q4: What are the critical safety concerns? A:
-
Lachrymators: Side-chain brominated byproducts are tear gas agents. Handle in a fume hood.
-
Skin Absorption: Poly-halogenated aromatics are lipophilic and can penetrate skin. Double-gloving (Nitrile) is recommended.
Advanced Workflow: The "Sandmeyer" Route Optimization
If you are synthesizing this molecule rather than just purifying it, the purity is determined at the Nitration stage.
Figure 2: The purity of the final bromide is dictated by the separation efficiency of the Nitro-intermediates. Separating nitro-isomers is significantly easier (due to polarity differences) than separating bromo-isomers.
References
-
Toray Industries, Inc. (1987).[3] Process for separating a chlorotoluene isomer. EP0246673B1.[3][4] European Patent Office.[3][4] 5
- Context: Describes adsorptive separation and zeolite usage for dichlorotoluene isomers, establishing the difficulty of distill
-
Organic Syntheses . p-Bromotoluene and o-Bromotoluene Procedures. Org. Synth. Coll. Vol. 1. 6
- Context: Provides foundational Sandmeyer reaction protocols and purification via washing with conc. H2SO4 to remove isomers/impurities.
-
BenchChem . Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene. 7[1][8][9][10][11]
- Context: Illustrates the "Linear Synthesis" approach (Nitration -> Reduction -> Sandmeyer)
-
ChemSRC . 5-Bromo-1,3-dichloro-2-methylbenzene Properties. 12[11]
- Context: Provides physical property data (Density, BP) for bromodichlorotoluene isomers to assist in diagnostic triage.
Sources
- 1. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 9. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. quora.com [quora.com]
- 12. 5-Bromo-1,3-dichloro-2-methylbenzene | CAS#:204930-37-0 | Chemsrc [chemsrc.com]
Technical Support Center: Optimization Guide for 5-Bromo-2,3-dichlorotoluene Coupling
Executive Summary: "The Molecule's Personality"
Welcome to the Technical Support Center. You are working with 5-Bromo-2,3-dichlorotoluene . Before starting experimental protocols, it is critical to understand the specific reactivity profile of this scaffold to avoid common pitfalls like hydrodehalogenation or regioselectivity scrambling.
-
The Reactive Site (C5-Br): This is your target. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bonds (~96 kcal/mol), allowing for high chemoselectivity.
-
The Electronic Effect: The two chlorine atoms at positions 2 and 3 are electron-withdrawing. This makes the ring electron-deficient, facilitating faster oxidative addition at the C-Br bond compared to electron-rich aryl bromides (like bromoanisole).
-
The Steric Environment:
-
Position 5 (Br): Relatively unhindered (flanked by protons).
-
Position 2 (Cl): Highly hindered (flanked by Methyl and Cl).
-
Position 3 (Cl): Moderately hindered.
-
Implication: Steric hindrance is not the primary challenge for the oxidative addition step, but the electron-deficient nature of the ring makes the resulting Pd(II) intermediate prone to protodehalogenation (replacing Br with H) if transmetallation is slow.
-
Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
Recommended Protocol
For this substrate, we recommend a "mild activation" strategy. Aggressive catalysts (e.g., Pd/P(tBu)3) are often unnecessary and may trigger reaction at the C-Cl sites.
Standard Operating Procedure (SOP-SM-05):
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Why: Pd(dppf)Cl₂ is robust and excellent for chemoselectivity. SPhos is recommended if the boronic acid partner is sterically hindered.[1]
-
-
Base: K₃PO₄ (2.0 – 3.0 equiv).
-
Why: Weaker bases like phosphate minimize protodehalogenation compared to alkoxides (NaOtBu) or hydroxides.
-
-
Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (9:1).
-
Note: Degassing is critical. Oxygen promotes homocoupling of the boronic acid.[2]
-
-
Temperature: 60°C – 80°C.
-
Caution: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C-Cl bonds.
-
Optimization Data Matrix
The following table summarizes the impact of reaction variables on Yield vs. Selectivity (Br vs. Cl attack).
| Variable | Condition | Yield (Target) | Selectivity | Risk Factor |
| Base | Na₂CO₃ (aq) | Moderate | High | Slow transmetallation with bulky boronates. |
| Base | K₃PO₄ (aq) | High | High | Optimal balance. |
| Base | NaOtBu | Low | Low | High protodehalogenation risk. |
| Ligand | PPh₃ | Low | High | Poor conversion; catalyst dies too fast. |
| Ligand | SPhos | High | High | Excellent turnover. |
| Ligand | PCy₃ | High | Moderate | Risk of reacting at C-Cl sites. |
Reaction Pathway Visualization
The diagram below illustrates the kinetic competition between the desired coupling and the two primary failure modes: Dehalogenation and Chlorine Coupling.
Caption: Kinetic competition in Suzuki coupling. Green path represents the desired cycle; Red paths indicate failure modes driven by slow transmetallation or excessive energy.
Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Challenge: "The Electron-Deficient Trap"
Because the ring is electron-deficient, the amine nucleophile may attack the ring directly via SNAr (Nucleophilic Aromatic Substitution) at the C2 or C3 positions if the temperature is too high, although the methyl group provides some steric protection against this. The goal is to force the Pd-catalyzed mechanism at C5.
Recommended Protocol (SOP-BH-05):
-
Pre-catalyst: Pd-PEPPSI-IPr (1–2 mol%) or Xantphos Pd G4.
-
Why: Pre-catalysts ensure a 1:1 Pd:Ligand ratio, preventing free Pd from forming inactive "Pd black," which is common with electron-poor aryl bromides.
-
-
Base: Cs₂CO₃ (anhydrous).
-
Why: Carbonate bases are milder than NaOtBu and prevent base-mediated decomposition of the substrate.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80°C – 100°C.
Ligand Selection Decision Tree
Use this logic flow to select the correct ligand based on your specific amine partner.
Caption: Decision matrix for Buchwald-Hartwig ligand selection based on amine steric profile.
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant "Hydrodehalogenation" (Product Mass = MW - Br + H). Why?
Diagnosis: This occurs when the Oxidative Addition step happens (Pd inserts into C-Br), but the Transmetallation step is too slow. The Pd-Ar intermediate grabs a hydride from the solvent or base (beta-hydride elimination from alkoxides) instead of the coupling partner.
Corrective Actions:
-
Switch Solvent: Avoid alcohols (MeOH, EtOH, IPA) completely. They are hydride sources.
-
Switch Base: If using NaOtBu or KOtBu, switch to K₃PO₄ or Cs₂CO₃ . Alkoxide bases can undergo beta-hydride elimination to form Pd-H species.
-
Increase Concentration: Run the reaction at higher concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-intermediate and the boronic acid.
-
Water Content: Ensure you are using a biphasic system (Toluene/H2O) if using inorganic bases. The boronic acid needs water to form the reactive boronate species.
Q2: The reaction works, but I see ~10% coupling at the wrong position (Chlorine site).
Diagnosis: Your catalyst system is too active, or the temperature is too high. While C-Br is weaker, highly active ligands (like PCy3 or tBu3P) can lower the activation energy enough to insert into C-Cl bonds, especially at >100°C.
Corrective Actions:
-
Lower Temperature: Reduce temperature to 60°C. The C-Br bond will still react, but the C-Cl bond will remain inert.
-
Change Catalyst: Switch to Pd(dppf)Cl₂ . The bidentate ligand dppf is famous for its high chemoselectivity toward Bromides in the presence of Chlorides.
Q3: My conversion is stuck at 60% despite adding more catalyst.
Diagnosis: Catalyst poisoning or product inhibition. In systems with multiple halogens, the Pd can sometimes get "trapped" in stable halide-bridged dimers.
Corrective Actions:
-
Add a "Kicker": Add 10-20 mol% of free ligand (e.g., SPhos or PPh3) without adding more Pd metal. This breaks up inactive dimers.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to boroxines (anhydrides) which are less reactive. Add more water to the solvent system to hydrolyze them back to the active acid.
References
-
Chemoselective Cross-Coupling of Polyhalogenated Arenes
- Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Source: ResearchG
-
URL:
-
Mechanism of Dehalogenation
- Title: Suzuki proto-dehalogenation problem (Community Discussion & Expert Consensus).
- Source: Reddit / ChemPros (Verified Practical Insight).
-
URL:
-
Buchwald-Hartwig Optimization
- Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism & Ligand Effects.
- Source: Organic Chemistry Portal.
-
URL:
-
Site-Selectivity Principles
- Title: Site-Selective Cross-Coupling of Polyhalogen
- Source: Chemical Reviews (ACS Public
-
URL:
Sources
Technical Support Center: 5-Bromo-2,3-dichlorotoluene (5-B-2,3-DCT)
Status: Operational Ticket ID: REACT-5B23DCT-001 Subject: Overcoming Kinetic Inhibition and Selectivity Issues in Polyhalogenated Toluenes
Executive Summary: The "Deactivation Paradox"
Welcome to the technical support guide for 5-Bromo-2,3-dichlorotoluene . Researchers often report "low reactivity" with this scaffold, but this is frequently a misdiagnosis. The molecule suffers from a Deactivation Paradox :
-
Electronic Deactivation: The two chlorine atoms withdraw electron density, making the ring electron-deficient. In Palladium catalysis, this actually accelerates oxidative addition but stalls transmetallation or reductive elimination.
-
Steric Blockade: The chlorine at the 2-position creates a significant steric wall, shielding the methyl group (benzylic position) and affecting the rotational freedom of intermediates.
This guide provides engineered protocols to overcome these specific barriers.
Module 1: C-Br Activation (Suzuki & Buchwald Couplings)
The Problem: You observe high starting material consumption but low product yield, often accompanied by the formation of the protodehalogenated byproduct (3,4-dichlorotoluene).
Root Cause: The electron-deficient nature of the ring creates a highly stable Aryl-Pd(II) intermediate. The catalytic cycle stalls after oxidative addition because the palladium center lacks the electron density required to facilitate the downstream steps (transmetallation or reductive elimination).
Protocol A: The "Bulky-Rich" Ligand System (Suzuki-Miyaura)
To force the cycle forward, you must use electron-rich, sterically demanding ligands that destabilize the Pd(II) intermediate and accelerate reductive elimination.
-
Recommended Catalyst: XPhos Pd G2 or SPhos Pd G2.
-
Alternative: Pd(OAc)₂ + XPhos (1:2 ratio).
-
Base: K₃PO₄ (Anhydrous) – Carbonates are often too weak for this specific substrate.
-
Solvent: 1,4-Dioxane/Water (10:1). The water is critical for the boronic acid activation.
Step-by-Step Optimization:
-
Degas thoroughly: Electron-poor aryls are sensitive to O₂-induced homocoupling.
-
Temperature: Start at 80°C. If conversion is <50% after 4h, increase to 100°C.
-
Additives: If protodehalogenation >10%, add 5 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) to scavenge radical species.
Protocol B: Amination (Buchwald-Hartwig)
Standard ligands (BINAP, dppf) will fail here. The 2,3-dichloro pattern requires a ligand that can "reach around" the steric bulk.
-
Primary Amines: Use BrettPhos Pd G3 .
-
Secondary Amines: Use RuPhos Pd G3 .
-
Base: NaOtBu (Strong base required).
Module 2: Benzylic Functionalization (The Methyl Group)
The Problem: Radical bromination (Wohl-Ziegler) fails or is extremely slow compared to standard toluene derivatives.
Root Cause: The "Ortho-Chloro Effect." The chlorine at position 2 sterically hinders the approach of the brominating radical to the methyl protons. Furthermore, the inductive withdrawal of the Cl atoms destabilizes the transition state leading to the benzylic radical.
Protocol C: High-Energy Radical Bromination
Standard NBS/CCl₄ reflux is insufficient. You need a higher energy initiator and a more polar solvent to stabilize the polar transition state.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Reagent | NBS (1.0 eq) | NBS (1.1 eq) + DBDMH (0.1 eq) |
| Initiator | AIBN (Thermal) | Benzoyl Peroxide (Chemical) or Blue LED (Photo) |
| Solvent | CCl₄ or Hexane | Methyl Acetate or Acetonitrile |
| Temp | 80°C | 85°C (Sealed tube) or Ambient (Photochem) |
Critical Note: If using photochemical initiation (Blue LED, 450nm), ensure the reaction mixture is degassed to prevent quenching of the excited state.
Module 3: Lithium-Halogen Exchange (The "Halogen Dance" Risk)
The Problem: Attempting to lithiate the C-Br bond using n-BuLi results in a complex mixture of regioisomers or "scrambled" products.
Root Cause: The protons at C4 and C6 are acidified by the halogens. n-BuLi is basic enough to deprotonate these positions before or during the exchange, leading to the "Halogen Dance" (anionic migration of halogens).
Protocol D: The Turbo-Grignard Solution
Avoid n-BuLi. Use the Knochel Turbo Grignard, which performs a selective Mg-Halogen exchange without being basic enough to deprotonate the ring.
-
Reagent: i-PrMgCl·LiCl (1.3 M in THF).
-
Temperature: -15°C to 0°C (Do not go to -78°C; the exchange is too slow. Do not go to RT; the complex decomposes).
-
Time: 30–60 minutes.
-
Quench: Add electrophile (aldehyde, ketone) at 0°C.
Troubleshooting Logic & Decision Matrix
The following diagram illustrates the decision process for troubleshooting stalled reactions with 5-B-2,3-DCT.
Caption: Diagnostic workflow for identifying failure modes in this compound reactions.
Frequently Asked Questions (FAQs)
Q: Why does my Suzuki coupling turn black immediately and yield no product? A: "Palladium Black" formation indicates the catalyst is decomposing before it can enter the cycle. This is common with electron-poor aryl bromides. The oxidative addition happens, but the complex is unstable.
-
Fix: Switch to a precatalyst like XPhos Pd G2 . The palladacycle backbone stabilizes the active species until it enters the cycle.
Q: I see a spot on TLC that matches the starting material, but NMR shows it's different. What is it? A: This is likely 3,4-dichlorotoluene . Under reductive conditions (Suzuki/Buchwald), if the transmetallation is slow, the Pd-Ar intermediate can undergo protodehalogenation (stealing a hydride from the solvent or base).
-
Fix: Use a drier solvent system or switch to a more active ligand (SPhos) to speed up the transmetallation step.
Q: Can I use n-BuLi at -78°C to avoid the Halogen Dance? A: Theoretically, yes, but it is risky with the 2,3-dichloro substitution. The kinetic window between Li-Br exchange and deprotonation is very narrow.
-
Fix: Do not risk it. Use isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) . It is chemoselective for the Iodine/Bromine exchange and will not deprotonate the ring.
References
-
Suzuki-Miyaura Coupling of Polyhalogen
- Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand
- Source: ACS Catalysis (via ACS Public
-
URL:[Link]
- Relevance: Establishes the necessity of bulky ligands (like L33/XPhos types)
-
Buchwald-Hartwig Protocols for Electron-Deficient Aryl Halides
-
Mechanism of Lithium-Halogen Exchange & Side Reactions
- Title: The Mechanism of Lithium-Halogen Exchange
- Source: Macmillan Group (Princeton University)
-
URL:[Link]
- Relevance: detailed mechanistic breakdown of the "Halogen Dance" and radical vs.
-
Turbo Grignard Reagents
- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds
- Source: Angewandte Chemie Intern
-
URL:[Link]
- Relevance: The foundational paper by Paul Knochel describing the use of iPrMgCl·LiCl to avoid side reactions in sensitive substr
Sources
Navigating the Chemistry of 5-Bromo-2,3-dichlorotoluene: A Technical Support Guide
Welcome to the technical support center for 5-Bromo-2,3-dichlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this halogenated aromatic compound. In the absence of extensive literature on the specific decomposition pathways of this compound, this resource provides insights based on established principles of organic chemistry and data from analogous compounds. Here, we address potential challenges and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Unraveling Unexpected Experimental Outcomes
Working with highly substituted aromatic compounds like this compound can present unique challenges. This section is dedicated to troubleshooting common issues you might encounter, from unexpected side products to reaction failures.
Scenario 1: Appearance of Unexpected Peaks in GC-MS Analysis after Thermal Stress
Question: I am performing a reaction at an elevated temperature and my GC-MS analysis shows several unexpected peaks alongside my starting material. What could be happening?
Answer: Elevated temperatures can induce thermal decomposition of this compound. The substitution pattern on the aromatic ring influences the stability of the molecule. The presence of multiple halogen atoms can lead to complex degradation pathways.
Potential Causes and Solutions:
-
Homolytic Cleavage: At high temperatures, the weakest bonds in the molecule are susceptible to breaking. The Carbon-Bromine bond is generally weaker than the Carbon-Chlorine bond, and the bond between the methyl group and the aromatic ring can also cleave. This can lead to the formation of radical species.
-
Plausible Byproducts: You might be observing the formation of 2,3-dichlorotoluene, brominated phenols, or even recombination products of the resulting radicals. The thermal decomposition of other brominated flame retardants has been shown to produce hydrogen bromide and brominated hydrocarbons[1].
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction chemistry allows, reducing the temperature is the most effective way to minimize thermal decomposition.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the starting material or any radical intermediates.
-
Radical Trap: In some cases, the addition of a radical scavenger (e.g., BHT) might suppress decomposition, but be mindful of its potential to interfere with your primary reaction.
-
-
-
Dehydrohalogenation: The presence of a methyl group ortho to a chlorine atom could potentially lead to the elimination of HCl under thermal stress, although this is less common for aromatic systems compared to aliphatic ones.
Scenario 2: Reaction Failure or Low Yield in Photochemical Experiments
Question: I am attempting a photochemical reaction with this compound, but I am observing low conversion of my starting material and the formation of a corrosive gas. What is the likely issue?
Answer: Photochemical reactions involving halogenated aromatic compounds often proceed via radical mechanisms. The energy from UV light can be sufficient to induce homolytic cleavage of the carbon-halogen bonds.
Potential Causes and Solutions:
-
Formation of Halogen Radicals: The C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy. This will generate an aryl radical and a bromine radical.
-
Plausible Side Reactions: The bromine radical can abstract a hydrogen atom from the methyl group, leading to the formation of HBr gas and a benzyl radical. This is a known pathway in the photochemical bromination of toluene[2]. The corrosive HBr can interfere with your reaction and degrade your equipment.
-
Troubleshooting Steps:
-
Wavelength Selection: If possible, use a light source with a longer wavelength (lower energy) that is still sufficient to initiate your desired reaction but minimizes C-Br bond cleavage.
-
Solvent Choice: The choice of solvent can influence radical reactions. Aprotic solvents are generally preferred to avoid side reactions with protic solvents.
-
Acid Scavenger: The inclusion of a non-nucleophilic base can neutralize the HBr as it is formed, preventing it from interfering with your reaction.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the expected major fragmentation patterns for this compound in Mass Spectrometry?
A1: In Electron Ionization Mass Spectrometry (EI-MS), you can expect to see a prominent molecular ion peak cluster. Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pattern of peaks[3][4].
Common fragmentation pathways for halogenated toluenes include:
-
Loss of a Halogen Atom: Expect to see fragments corresponding to the loss of a bromine radical ([M-Br]+) or a chlorine radical ([M-Cl]+). The loss of bromine is often more favorable.
-
Loss of a Methyl Group: A fragment corresponding to the loss of a methyl radical ([M-CH3]+) is also likely.
-
Formation of Tropylium Ion: Toluene and its derivatives often rearrange to form the stable tropylium ion (C7H7+) at m/z 91, although the halogen substituents will shift this mass.
Q2: How should I store this compound to ensure its stability?
A2: Like many halogenated aromatic compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For a related compound, 5-Bromo-1,3-dichloro-2-fluorobenzene, it is noted to be stable under recommended storage conditions, but incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5][6]. Exposure to moisture should also be avoided[6].
Q3: What are the primary safety concerns when working with this compound?
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: A related compound, α-Bromo-2,3-dichlorotoluene (2,3-dichlorobenzyl bromide), is described as irritating and toxic[7]. It is reasonable to assume that this compound may have similar properties.
-
Disposal: Dispose of waste containing this compound as halogenated organic waste, following your institution's safety guidelines. Halogenated solvents can be more costly to dispose of, so it's important to segregate this waste stream[8].
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by GC-MS
This protocol provides a general method for analyzing the thermal stability of this compound and identifying potential decomposition products.
Materials:
-
This compound
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Heating block or oven
-
Small, sealed reaction vials
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several sealed reaction vials.
-
Keep one vial at room temperature as a control.
-
Place the other vials in a heating block or oven at various elevated temperatures (e.g., 100°C, 150°C, 200°C) for a set period (e.g., 1, 4, and 24 hours).
-
After the specified time, allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Compare the chromatograms of the heated samples to the control to identify new peaks, which represent potential decomposition products. Analyze the mass spectra of these new peaks to propose their structures.
Visualizing Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of this compound under different conditions.
Caption: Potential thermal decomposition pathways of this compound.
Caption: Potential photochemical decomposition pathways of this compound.
Quantitative Data Summary
While specific quantitative data for the decomposition of this compound is not available in the literature, the following table provides a conceptual framework for the relative reactivity of different bonds within the molecule based on general bond dissociation energies (BDEs).
| Bond Type | General BDE (kJ/mol) | Implication for Decomposition |
| C-Br (Aryl) | ~290-310 | Most likely to cleave under thermal or photochemical stress. |
| C-Cl (Aryl) | ~340-360 | More stable than the C-Br bond. |
| C-C (Aryl-CH3) | ~410-430 | Stronger than C-halogen bonds, but can cleave at high temps. |
| C-H (Methyl) | ~410-430 | Susceptible to hydrogen abstraction by radical species. |
Disclaimer: The information provided in this guide is intended for experienced researchers and is based on established chemical principles and data from analogous compounds. It is not a substitute for a thorough literature search and risk assessment for your specific experimental conditions. Always prioritize safety and handle all chemicals with appropriate care.
References
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH. (2024, April 29). Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Retrieved from [Link]
- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents.
-
5-Bromo-2,3-dichlorohexane | C6H11BrCl2 | CID 57275373 - PubChem. Retrieved from [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Retrieved from [Link]
-
Laboratory experiments on the determination of polycyclic aromatic hydrocarbon coverage of submicrometer particles by laser-induced aerosol photoemission | Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. Retrieved from [Link]
-
The decomposition of halogenated hydrocarbons by MSO | Request PDF - ResearchGate. Retrieved from [Link]
-
Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System - Scientific Research Publishing. (2025, February 27). Retrieved from [Link]
-
Study on the Analysis of Toluene Degradation via Microwave Plasma Based on Density Functional Theory Calculations - MDPI. Retrieved from [Link]
-
Online and offline experimental techniques for polycyclic aromatic hydrocarbons recovery and measurement - AIP Publishing. (2012, March 13). Retrieved from [Link]
-
GC/MS analysis for identifying of toluene degradation products: a... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Application Note - Shimadzu. Retrieved from [Link]
-
Haloalkanes and Haloarenes - NCERT. Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Retrieved from [Link]
-
5.2 Mass Spectrometry - Chemistry LibreTexts. (2014, August 6). Retrieved from [Link]
-
Reaction mechanism of toluene decomposition in non-thermal plasma: How does it compare with benzene? - PMC. (2022, May 2). Retrieved from [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved from [Link]
-
Thermal catalytic device for toluene decomposition via direct heating. (2022, September 28). Retrieved from [Link]
-
5 - Organic Syntheses Procedure. Retrieved from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... - ResearchGate. Retrieved from [Link]
-
Taking chicken off the grill and into the lab | Science News Explores. (2015, July 1). Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. Retrieved from [Link]
-
Origin of Polycyclic Aromatic Hydrocarbons in Reduced Mud in the Yoro Tidal Flat, Japan. Retrieved from [Link]
-
Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. (2025, August 10). Retrieved from [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Natural Waters: Problems and Challenges - Semantic Scholar. Retrieved from [Link]
-
A-Bromo-2,3-Dichlorotoluene - ChemBK. (2024, April 10). Retrieved from [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Retrieved from [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. (2022, August 22). Retrieved from [Link]
- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents.
-
Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of - NIST Technical Series Publications. Retrieved from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem. Retrieved from [Link]
Sources
Troubleshooting Suzuki reactions with hindered substrates
Welcome to the Advanced Catalysis Support Center .
This guide addresses the specific technical hurdles encountered when performing Suzuki-Miyaura cross-couplings on sterically hindered substrates (e.g., tetra-ortho-substituted biaryls or bulky heteroaromatics). In these systems, the standard catalytic cycle is disrupted by the inability of the palladium center to accommodate bulky partners during oxidative addition or transmetalation.
Module 1: The "Steric Wall" & Ligand Selection
The Core Problem: In hindered systems, the rate-determining step often shifts. While oxidative addition is sluggish for electron-rich chlorides, transmetalation and reductive elimination become the primary bottlenecks for sterically crowded substrates. Standard ligands (PPh3, dppf) fail because they cannot enforce the mono-ligated Pd(0) species required to accept a bulky substrate.
Ligand Decision Matrix
Use this logic flow to select the correct catalyst system for your steric profile.
Figure 1: Decision matrix for ligand selection based on substrate steric demand.
Technical Deep Dive: Why these ligands work
-
Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos): These ligands are electron-rich (facilitating oxidative addition) and bulky. The biaryl backbone creates a "pocket" that stabilizes the monoligated Pd(0) species. SPhos is the general workhorse for hindered systems; XPhos is superior for aryl chlorides.
-
NHC Ligands (Pd-PEPPSI-IPent): For tetra-ortho substitutions, phosphines often dissociate or fail to promote reductive elimination. The IPent ligand features "flexible bulk"—the alkyl chains on the imidazole backbone can rotate to accommodate the incoming substrate during transmetalation and then snap back to force reductive elimination [1].
Module 2: The Transmetalation Bottleneck & Base Chemistry
The Issue: Hindered boronic acids are notoriously slow to transmetalate. To compensate, chemists often increase the temperature or base strength. However, this triggers Protodeboronation —the hydrolysis of the C-B bond to form a C-H bond (destroying your starting material).
The "Danger Zone" Mechanism
The base plays a dual role: it activates the boronic acid (good) but catalyzes deboronation (bad).
Figure 2: The competition between productive transmetalation and destructive protodeboronation.
Strategic Fixes:
-
Switch to Anhydrous Conditions: Use CsF or K3PO4 in dry solvent (Dioxane/Toluene). This minimizes the concentration of free hydroxide ions, reducing deboronation rates while still permitting transmetalation via the "oxo-palladium" pathway [2].
-
Use MIDA Boronates: If your boronic acid decomposes before coupling, use a MIDA boronate.[1] It slowly releases the active boronic acid, keeping the standing concentration low (the "slow-release" strategy) [3].[2][3]
Module 3: Validated Protocols
Protocol A: The "Buchwald Standard" (Tri-ortho / General Hindered)
Best for: 2,6-disubstituted aryl halides coupling with 2-substituted boronic acids.
| Component | Recommendation | Function |
| Precatalyst | Pd2(dba)3 (1-2 mol%) | Source of Pd(0). |
| Ligand | SPhos (4-8 mol%) | L:Pd ratio of 2:1 is critical to maintain active species. |
| Base | K3PO4 (2.0 equiv) | Anhydrous, mild base minimizes deboronation. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents stabilize the active catalyst. |
| Temp | 100°C | High energy required to overcome steric repulsion. |
Step-by-Step:
-
Charge a vial with Pd2(dba)3, SPhos, Aryl Halide, Boronic Acid, and K3PO4.
-
Seal and purge with Argon for 5 minutes (Oxygen kills electron-rich phosphines).
-
Add anhydrous Toluene via syringe.
-
Heat to 100°C for 12-24 hours.
-
Checkpoint: If the solution turns black immediately (Pd black precipitation), your ligand loading is too low or oxygen was present.
Protocol B: The "Nuclear Option" (Tetra-ortho)
Best for: 2,6-disubstituted aryl halides + 2,6-disubstituted boronic acids.
| Component | Recommendation | Function |
| Catalyst | Pd-PEPPSI-IPent (2-5 mol%) | Extremely bulky NHC prevents catalyst dimerization. |
| Base | KOtBu or KOH (2.0 equiv) | Stronger base often needed for NHC activation. |
| Solvent | 1,4-Dioxane | High boiling point, good solubility. |
| Temp | 60°C - 80°C | PEPPSI catalysts are often more active at lower temps than phosphines. |
Step-by-Step:
-
Weigh Pd-PEPPSI-IPent and reactants into the vial in air (PEPPSI catalysts are air-stable solids).
-
Evacuate and backfill with Argon.
-
Heat to 80°C.
-
Note: The "throw-away" pyridine ligand dissociates upon heating to reveal the active 12-electron Pd species [4].
Module 4: Troubleshooting & FAQ
Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst poisoning or product inhibition. In hindered systems, the product (a bulky biaryl) can coordinate to the Pd, preventing further reaction.
-
Fix: Switch to Pd-PEPPSI-IPent . The bulky NHC ligand prevents the product from "sticking" to the metal center. Alternatively, ensure you are using iodides instead of bromides/chlorides to speed up the initial oxidative addition.
Q: I see the "Homocoupling" product (Ar-Ar) instead of the cross-coupling.
-
Diagnosis: Oxidative homocoupling of the boronic acid. This is driven by the presence of Oxygen.
-
Fix: Your degassing technique is insufficient. Do not just sparge with a needle; use a freeze-pump-thaw cycle (3x). If the problem persists, lower the catalyst loading—high Pd concentrations can sometimes favor homocoupling.
Q: My boronic acid disappears, but no product forms (Protodeboronation).
-
Diagnosis: The base is too strong or the solvent is too "wet."
-
Fix:
-
Switch from Carbonate/Hydroxide to K3PO4 or CsF .
-
Add Water Scavengers (molecular sieves) to the reaction vessel.
-
Use a large excess (2.0 - 3.0 equiv) of the boronic acid to compensate for loss.
-
Q: Can I use microwave heating?
-
Answer: Yes, but be careful. While microwaves accelerate the reaction, they also accelerate catalyst decomposition (Pd black formation). If using microwave, limit the time to 10-20 minutes and use a highly stable catalyst like Pd-PEPPSI-IPr .
References
-
Organ, M. G., et al. (2012).[6] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[7][8]
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[7][8]
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 5-Bromo-2,3-dichlorotoluene Processing
Ticket ID: #5B23DCT-WORKUP Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Work-up and Isolation Procedures
Technical Overview & Physical Profile
Before initiating any work-up, you must understand the physical behavior of 5-Bromo-2,3-dichlorotoluene . This molecule is characterized by high lipophilicity due to the tri-halogenated core and the methyl group.
Key Physical Properties (Reference Data):
| Property | Value / Characteristic | Implication for Work-up |
| Physical State | Low-melting solid or viscous oil | Prone to "oiling out" during crystallization; may require seeding. |
| LogP (Lipophilicity) | ~4.2 - 4.6 | High. Partitions strongly into non-polar solvents. Poor water solubility. |
| Density | >1.5 g/mL | Heavier than water. Organic layer will likely be the bottom layer in aqueous extractions (unless diluted with lighter solvents like Et2O). |
| Reactivity Profile | Aryl Bromide (C5), Benzylic Methyl (C1) | Sensitive to radical formation (benzylic) and metal insertion (C-Br). |
Workflow A: Post-Cross-Coupling (Suzuki/Buchwald) Work-up
Scenario: You have used the C5-Bromine handle for a Palladium-catalyzed coupling. Critical Issue: Residual Palladium (Pd) and emulsion formation.
Step-by-Step Protocol:
-
Quenching:
-
Cool reaction mixture to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether). Avoid DCM if possible to keep the organic layer on top, simplifying separation.
-
Add water or saturated NH₄Cl.
-
-
The "Black Speck" Removal (Pd Scavenging):
-
Note: Simple washing rarely removes Pd from this lipophilic scaffold. The Pd complexes often track with the greasy product.
-
Method: Add a thiol-based scavenger (e.g., SiliaMetS® Thiol or activated carbon) directly to the organic layer.
-
Stir vigorously for 30-60 minutes at RT.
-
Filter through a pad of Celite to remove the scavenger and precipitated Pd black.
-
-
Phase Separation:
-
Wash the organic filtrate with Brine (Sat. NaCl).
-
Troubleshooting: If an emulsion forms (common due to the density of the dichlorotoluene core), add a small amount of Methanol to the aqueous layer to break surface tension.
-
-
Drying & Concentration:
-
Dry over MgSO₄ (preferred over Na₂SO₄ for faster kinetics).
-
Concentrate in vacuo. Do not overheat (>50°C), as the product can sublime or degrade if benzylic intermediates are present.
-
Visual Workflow: Palladium Removal Logic
Figure 1: Decision tree for removing residual Palladium from lipophilic aryl halides.
Workflow B: Benzylic Bromination Work-up (NBS Reaction)
Scenario: You have functionalized the methyl group (C1) using NBS (N-Bromosuccinimide). Critical Issue: Removal of Succinimide byproduct and unreacted NBS.
Step-by-Step Protocol:
-
Filtration (The Primary Cut):
-
The reaction is typically done in CCl₄, Benzene, or Chlorobenzene.
-
Cool the mixture to 0°C. Succinimide is insoluble in cold non-polar solvents.
-
Filter the cold mixture. The solid on the filter is mostly Succinimide; your product is in the filtrate.
-
-
Aqueous Wash (The Polish):
-
Take the filtrate and wash with Water (3x) . Succinimide is highly water-soluble; 5-Bromo-2,3-dichlorobenzyl bromide is not.
-
Optional: Wash with 1% Na₂S₂O₃ (Sodium Thiosulfate) to remove any free bromine (orange color).
-
-
Isolation:
-
Dry organic layer (MgSO₄).
-
Evaporate solvent.
-
Warning: Benzylic halides are lachrymators and thermally unstable. Store in the freezer.
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
-
Cause: The melting point is likely near ambient temperature, and impurities (isomers) depress it further.
-
Solution:
-
Dissolve the oil in a minimum amount of warm Hexane or Pentane .
-
Add a drop of EtOAc if it's too insoluble.
-
Cool slowly to -20°C (freezer).
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
-
Q2: I have a persistent emulsion during extraction.
-
Cause: The density of this compound is close to that of the aqueous wash (especially brine), preventing layer differentiation.
-
Solution:
-
Method A (Density Shift): Add DCM (Dichloromethane). This makes the organic layer significantly heavier than water (bottom layer).
-
Method B (Filtration): Filter the entire emulsion through a small pad of Celite. The solid interface often stabilizes the emulsion; removing it breaks the layers.
-
Q3: The product has a pink/red tint after work-up.
-
Cause: Oxidation of the aryl ring or trace free bromine.
-
Solution: Wash the organic solution with a dilute solution of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate. This reduces oxidized species and restores the off-white/colorless appearance.
Visual Workflow: Emulsion Troubleshooting
Figure 2: Logic flow for breaking emulsions in poly-halogenated aromatic work-ups.
References
-
Palladium Removal Techniques
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Biotage Metal Scavenging User Guide. (2023). Detailed protocols for Si-Thiol usage.
-
-
Benzylic Bromination Protocols
-
Cantillo, D., et al. (2013).[1] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry.
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989).
-
-
Physical Properties & Safety
-
PubChem Compound Summary: 5-Bromo-2-chlorotoluene (Isomer Proxy).
-
Sources
Technical Support Center: Catalyst Deactivation in 5-Bromo-2,3-dichlorotoluene Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions involving 5-Bromo-2,3-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during these critical synthetic transformations. The sterically hindered and electron-deficient nature of this compound presents a unique set of obstacles that can lead to catalyst deactivation and low reaction yields. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to achieve successful and reproducible outcomes in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled. How can I determine if the catalyst has deactivated?
A1: A stalled reaction is a common symptom of catalyst deactivation. A simple diagnostic test is to add a fresh aliquot of the palladium catalyst to the reaction mixture under an inert atmosphere. If the reaction proceeds, it is a strong indication that the original catalyst has lost its activity.
Q2: I observe a black precipitate in my reaction flask. What is it and how does it affect my reaction?
A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal. Its formation signifies catalyst decomposition and a reduction in the concentration of the active soluble palladium species in the reaction medium, leading to lower reaction rates and incomplete conversion. The formation of palladium black is a common deactivation pathway for homogeneous palladium catalysts if they are not properly stabilized by ligands.
Q3: My reaction is clean, with no palladium black, but is still sluggish. What other deactivation pathways should I consider?
A3: Besides palladium black formation, other deactivation pathways include the oxidation of the active Pd(0) to inactive Pd(II) species and the degradation of the phosphine ligands. Ligand degradation can be caused by impurities or reaction with other components in the mixture, leading to the formation of catalytically inactive palladium complexes.
Q4: Can impurities in my reagents lead to catalyst deactivation?
A4: Absolutely. Impurities in starting materials, such as the boronic acid, aryl halide, base, and even the solvent, can act as catalyst poisons. For instance, trace amounts of oxygen can oxidize the active Pd(0) catalyst. Similarly, impurities in boronic acids can interfere with the catalytic cycle. It is crucial to use high-purity reagents and thoroughly degassed solvents.
Q5: What is the role of the ligand in preventing catalyst deactivation?
A5: Ligands play a critical role in stabilizing the palladium catalyst, preventing aggregation into palladium black, and modulating its reactivity. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytically active species.
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate or Stalls Prematurely
This is a frequent issue when working with the sterically hindered and electron-deficient this compound. The primary suspects are inefficient catalyst activation, rapid catalyst decomposition, or inhibition of the oxidative addition step.
Caption: Pathway to Palladium Black formation.
-
Increase Ligand Concentration: A higher ligand-to-palladium ratio can help maintain the stability of the catalytic complex. A common starting point is a 1:1 to 1:2 ratio of Pd to a bidentate ligand or a 1:2 to 1:4 ratio for a monodentate ligand.
-
Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If palladium black is observed, try running the reaction at a lower temperature for a longer duration.
-
Use Chelating Ligands: Bidentate phosphine ligands often provide greater stability to the palladium center compared to monodentate ligands, reducing the likelihood of aggregation.
Issue 3: Suspected Ligand Degradation
If the reaction is clean but still fails, ligand degradation might be the culprit. Phosphine ligands are susceptible to oxidation and other degradation pathways.
-
³¹P NMR Spectroscopy: This is a powerful technique to monitor the integrity of phosphine ligands.
-
Protocol for ³¹P NMR Analysis:
-
Prepare a stock solution of your phosphine ligand in a deuterated solvent under an inert atmosphere.
-
Acquire a ³¹P NMR spectrum of the fresh ligand to establish its characteristic chemical shift.
-
At the end of the reaction, carefully quench a small aliquot of the reaction mixture and prepare it for NMR analysis.
-
Acquire a ³¹P NMR spectrum of the reaction mixture. The appearance of new signals, often in the region of phosphine oxides, indicates ligand degradation. [1][2]
-
-
-
Control Experiment: Run the reaction under standard conditions but without the aryl halide. Analyze the fate of the ligand under these conditions to see if it degrades in the presence of the other reaction components.
-
High-Purity Ligands: Use fresh, high-purity phosphine ligands stored under an inert atmosphere.
-
Avoid Oxidants: Meticulously exclude air from the reaction mixture.
-
Appropriate Base Selection: The choice of base can influence ligand stability. In some cases, a weaker base may be less detrimental to the ligand.
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound
| Cross-Coupling Type | Palladium Source | Recommended Ligand(s) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, Buchwald ligands | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃, Xantphos | Et₃N, Piperidine | THF, DMF | 60-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction of this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) under a positive flow of argon.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or a dioxane/water mixture) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters:
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in aqueous DMA a [Table].
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012).
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a [Table].
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- MDPI. (2026, February 6).
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
- ACS Publications. (2023, September 28). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order.
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.).
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines [Request PDF].
- Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes.
- Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input?.
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- MDPI. (n.d.).
- Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
- ResearchGate. (n.d.).
- An-Najah journals. (2025, September 16). Natural Sciences - Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene- Stabilized Complexes.
- Energy Advances (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). (PDF)
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.).
- MDPI. (n.d.). Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent.
- ResearchGate. (2025, October 16). (PDF)
- ChemicalBook. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis.
- YouTube. (2022, February 1).
- ResearchGate. (2025, August 6). Synthesis of 2, 5-dichloro 3, 4-diformyl (Nsubstituted phenyl) pyrroles and their synthetic utility.
- MDPI. (n.d.).
- ResearchGate. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds [Request PDF].
- Wikipedia. (n.d.). Sonogashira coupling.
- RSC Advances (RSC Publishing). (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (2019, July 3).
- YouTube. (2023, August 3).
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. (n.d.).
Sources
Scaling up the synthesis of 5-Bromo-2,3-dichlorotoluene
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2,3-dichlorotoluene
Executive Summary & Route Selection
Q: What is the most reliable route for scaling up this compound without chromatographic purification?
A: Do not attempt the direct bromination of 2,3-dichlorotoluene.[1] Direct electrophilic bromination of 2,3-dichlorotoluene yields a mixture dominated by the 4-bromo and 6-bromo isomers due to the combined ortho/para directing effects of the methyl group and the 3-chloro substituent.[1] The 5-position is electronically disfavored in this pathway.[1]
The Recommended Protocol: The only scalable, regioselective route to the 5-isomer is a two-step sequence starting from 4-bromo-2-methylaniline (4-bromo-o-toluidine) .[1]
-
Regioselective Chlorination: The amino group strongly directs the incoming chlorine to the vacant ortho position (Position 6 relative to amine; Position 3 relative to methyl).[1]
-
Sandmeyer Reaction: Conversion of the diazonium salt to a chloride installs the second chlorine at Position 2.[1]
This route leverages the amino group as a "regio-lock," ensuring 100% selectivity for the 2,3,5-substitution pattern.[1]
Process Visualization
The following diagram illustrates the critical regiochemical control points and the specific workflow for the recommended route.
Caption: Figure 1. Retrosynthetic logic and forward synthesis for this compound. The amino group forces chlorination to the C3 position (toluene numbering), setting the correct substitution pattern.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-chlorotoluene
Objective: Install the chlorine atom at the 3-position (ortho to methyl) using the amino group's directing power.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 4-Bromo-2-methylaniline | 1.0 | Substrate | Purity >98% |
| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent | Add in portions to control exotherm |
| Acetonitrile (ACN) | 5-7 Vol | Solvent | Keep dry; Water accelerates side reactions |
Protocol:
-
Dissolve 4-bromo-2-methylaniline in Acetonitrile (ACN) at room temperature.
-
Cool the solution to 0–5°C .
-
Add NCS portion-wise over 30 minutes. Note: The reaction is exothermic.[1]
-
Allow the mixture to warm to 25°C and stir for 4–6 hours. Monitor via HPLC/TLC.[1]
-
Work-up: Pour the reaction mixture into 5 volumes of ice water. The product will precipitate as a solid.[1]
-
Filter the solid, wash with water to remove succinimide, and dry.[1]
Troubleshooting Guide:
-
Issue: Sticky solid/oil upon water addition.[1]
Step 2: Sandmeyer Reaction (Conversion to this compound)
Objective: Replace the amino group with a chlorine atom.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| Intermediate (Step 1) | 1.0 | Substrate | Finely ground powder |
| Sodium Nitrite (NaNO2) | 1.1 | Diazotization | 40% aq. solution; add subsurface |
| HCl (conc.)[1] | 3.0 - 4.0 | Acid Source | Maintain pH < 1 |
| Copper(I) Chloride (CuCl) | 1.2 | Catalyst | Freshly prepared or purified |
Protocol:
-
Diazotization: Suspend the amine (from Step 1) in conc. HCl and water (1:1 ratio).[1] Cool to -5°C to 0°C .[1]
-
Add NaNO2 solution dropwise below the surface of the liquid.[1] Maintain internal temp <5°C. Stir for 30 mins.
-
Substitution: In a separate vessel, dissolve CuCl in conc. HCl. Heat to 60°C .
-
Slowly transfer the cold diazonium solution into the hot CuCl solution. Caution: Nitrogen gas evolution will be vigorous.[1]
-
After addition, reflux for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Steam distill the mixture OR extract with Dichloromethane (DCM). Wash organic layer with 10% NaOH (to remove phenols) and then Brine.[1]
Troubleshooting Guide:
-
Issue: Low yield / Excessive tar formation.[1]
-
Issue: "Red" color in final product.
FAQ: Common Pitfalls & Scalability
Q1: Can I use Chlorine gas (Cl2) instead of NCS for Step 1 to reduce costs? A: For scales >1kg, Cl2 is economically preferable.[1] However, Cl2 is much more aggressive.[1] You must control the flow rate and keep the temperature strictly at -10°C . Over-chlorination is common with Cl2.[1] For scales <1kg, NCS is superior due to ease of handling and stoichiometric precision.[1]
Q2: Why not start with 2,3-dichlorotoluene and nitrate it? A: Nitration of 2,3-dichlorotoluene yields a mixture of 4-nitro and 6-nitro isomers (approx. 40:60 ratio). The 5-nitro isomer is formed in negligible amounts because the 5-position is not activated by the methyl group (meta) and is only weakly activated by the 2-chloro group.[1] Separation of these isomers is difficult and yield-killing [1, 2].[1]
Q3: Is the final product a solid or liquid? A: this compound is typically a low-melting solid or oil (MP approx 20-25°C) depending on purity.[1] It can be distilled under high vacuum.[1]
Q4: Safety hazards specific to this protocol? A:
-
Diazonium Salts: Never let the diazonium intermediate dry out; it can be explosive.[1][3] Always process it immediately in solution.
-
Nitrogen Evolution: The Sandmeyer step generates 1 mole of gas per mole of substrate.[1] On a 1kg scale, this is ~224 Liters of gas.[1] Ensure your scrubber and venting capacity are sufficient to handle this surge [3].[1]
References
-
Regiochemistry of Nitration: Millar, R.W. et al. "New synthesis routes for energetic materials using dinitrogen pentoxide."[1][4] Philosophical Transactions of the Royal Society A, 1992, 339(1654), 305-319.[1] (Demonstrates that nitration of toluene derivatives is dominated by ortho/para direction relative to the alkyl group). Link[4]
-
Directing Effects in Anilines: Beletskaya, I.P. et al. "Regioselective chlorination and bromination of unprotected anilines."[1] Beilstein Journal of Organic Chemistry, 2012, 8, 1472–1477.[1] (Validates that amino groups direct halogenation to the ortho position when para is blocked). Link
-
Sandmeyer Safety: Nielsen, M.A. et al. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction."[1] Organic Process Research & Development, 2004, 8(6), 1059–1064.[1] (Critical safety protocols for handling large-scale diazonium processing). Link
-
Precursor Availability: PubChem Compound Summary for CID 7171911, 4-Bromo-3-chloro-2-methylaniline.[1] (Verifies the stability and existence of the intermediate). Link
Sources
Preventing debromination of 5-Bromo-2,3-dichlorotoluene
A Senior Application Scientist's Guide to Preventing Unwanted Debromination
Welcome to the technical support center for 5-Bromo-2,3-dichlorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter the common challenge of premature C-Br bond cleavage. As Senior Application Scientists, we have synthesized field-proven insights and fundamental mechanistic principles to help you troubleshoot and optimize your reactions, ensuring the integrity of your target molecule.
This document moves beyond simple protocols to explain the causality behind experimental choices. We aim to provide a self-validating system of logic that empowers you to diagnose and solve issues of unwanted debromination in your specific application.
Understanding the Core Challenge: The Lability of the C-Br Bond
This compound is a valuable synthetic intermediate due to its distinct halogen functionalities, allowing for sequential and site-selective modifications. However, the carbon-bromine bond is significantly weaker than the carbon-chlorine bonds (C-Br bond dissociation energy is ~293 kJ/mol vs. ~351 kJ/mol for C-Cl).[1] This inherent difference in bond strength makes the bromine atom susceptible to cleavage under various conditions, a side reaction known as reductive dehalogenation or, more specifically, debromination.
This unwanted reaction typically produces 2,3-dichlorotoluene, consuming your starting material and complicating purification. Understanding the mechanisms that lead to this byproduct is the first step toward its prevention. Debromination is most frequently observed in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck): In these reactions, the desired catalytic cycle can be intercepted by species that deliver a hydride to the palladium center, leading to the reductive cleavage of the C-Br bond instead of the formation of the desired C-C bond.[2][3]
-
Formation of Organometallic Reagents (e.g., Grignard, Organolithium): The preparation of these highly reactive nucleophiles can be plagued by debromination if any proton sources (like trace water) are present in the reaction medium.[1] Furthermore, side reactions like lithium-halogen exchange can also lead to the formation of the debrominated byproduct.[4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I'm seeing significant amounts of 2,3-dichlorotoluene in my Suzuki-Miyaura coupling. What is the most likely cause?
This is the most reported issue. The formation of the debrominated byproduct in a Suzuki reaction points to a competition between the desired transmetalation/reductive elimination pathway and an undesired reductive dehalogenation pathway. Several factors can tip the balance in favor of the side reaction.
-
Your Base is Too Strong or is a Hydride Source: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can accelerate debromination.[2]
-
Suboptimal Ligand Choice: The ligand on the palladium catalyst is critical. If the ligand is not bulky or electron-rich enough, it may not sufficiently promote the reductive elimination of the desired product over the dehalogenation pathway.[2][3]
-
High Reaction Temperature: Excess thermal energy can promote C-Br bond cleavage. Reactions should be run at the lowest temperature that provides a reasonable conversion rate.[2]
-
Presence of a Hydride Source: Solvents like alcohols can act as hydride donors. While water is often necessary for Suzuki couplings, excessive amounts can be a proton source leading to dehalogenation.[3][6]
Q2: Which palladium catalyst and ligand combination is best for suppressing debromination?
The goal is to accelerate the rate of the desired catalytic cycle so that it significantly outpaces the rate of dehalogenation. For this, modern catalyst systems are highly recommended.
-
Ligands: Opt for bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the crucial reductive elimination step. Excellent choices include XPhos, SPhos, and RuPhos .[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective.[2][7]
-
Palladium Precatalysts: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2][8] These are used in conjunction with the chosen ligand.
Q3: My Grignard reagent formation using this compound is sluggish and gives a poor yield of the desired organometallic. What's going wrong?
Grignard reagent formation is notoriously sensitive to atmospheric moisture and other proton sources. The primary byproduct here is also 2,3-dichlorotoluene, formed when the Grignard reagent, once formed, is quenched by water.
-
Inadequate Drying of Glassware and Reagents: This is the most common pitfall. All glassware must be rigorously flame-dried or oven-dried immediately before use. Solvents like THF or diethyl ether must be strictly anhydrous.
-
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized (MgO layer), preventing the reaction from initiating. Gently crushing the magnesium turnings in a dry mortar and pestle or using a small crystal of iodine as an initiator can help.[9]
-
Reaction Temperature is Too High: While some initial heating may be required for initiation, the reaction is exothermic. Overheating can favor side reactions, including coupling between the Grignard reagent and unreacted starting material (Wurtz-type coupling).[10]
Q4: I am attempting a lithium-halogen exchange at low temperatures, but I still observe the debrominated product. Why?
Even at low temperatures (e.g., -78 °C), the resulting aryllithium species is extremely basic. Any adventitious proton source, such as trace moisture or an acidic proton elsewhere in the molecule, will rapidly quench it to form 2,3-dichlorotoluene. Furthermore, some organolithium reagents can participate in side reactions that lead to dehalogenation.[5][11]
-
Proton Source: Ensure all reagents and solvents are scrupulously dried and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Choice: While n-BuLi is common, it can sometimes produce dehalogenated byproducts.[5] Consider using s-BuLi or t-BuLi, which can sometimes give cleaner exchanges, although their higher reactivity requires careful temperature control.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key experimental parameters and provides recommendations for minimizing the debromination of this compound in palladium-catalyzed cross-coupling reactions.
| Parameter | Recommended for Minimizing Debromination | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable precatalysts for generating the active Pd(0) species.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs. | Promotes rapid reductive elimination, outcompeting the dehalogenation pathway.[2][3] |
| Base | Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). | Avoids strong alkoxide bases (e.g., NaOtBu) which are known to accelerate debromination.[2][3] |
| Solvent | Aprotic solvents (Dioxane, Toluene, THF). | Minimizes the presence of potential hydride or proton sources. If water is required, use minimal amounts.[3][6] |
| Temperature | The lowest temperature that allows for efficient conversion. | High temperatures provide the activation energy for unwanted C-Br bond cleavage.[2] |
| Reaction Time | Monitor closely (TLC, LC-MS) and work up promptly upon completion. | Extended reaction times increase the probability of byproduct formation.[2] |
Visualizations & Workflows
Experimental Workflow: Troubleshooting Debromination
The following diagram outlines a logical workflow for troubleshooting when you observe the undesired debrominated byproduct.
Caption: A decision tree for troubleshooting unwanted debromination.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the desired catalytic cycle and the competing dehalogenation pathway.
Caption: The Suzuki cycle showing the reductive dehalogenation side path.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to favor the desired C-C bond formation by using an optimized ligand, base, and solvent system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[12]
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry argon or nitrogen.
-
Reagent Addition: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed by bubbling with argon for 20-30 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The goal is to stop the reaction as soon as the starting material is consumed to prevent byproduct formation.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Grignard Reagent Formation
This protocol emphasizes the rigorous exclusion of atmospheric moisture and water to prevent quenching and improve yield.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Diethyl Ether or THF
-
Iodine (one small crystal, optional initiator)
Procedure:
-
Glassware Preparation: Meticulously flame-dry all glassware (flask, condenser, addition funnel) under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. If initiation is known to be difficult, add a single crystal of iodine. Gently warm the flask under vacuum to sublime the iodine, which helps to etch the magnesium surface.
-
Initial Solvent Addition: Add a small portion of anhydrous ether or THF to just cover the magnesium turnings.
-
Initiation: In a separate, dry flask, prepare a solution of this compound in anhydrous ether/THF. Add ~10% of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a cloudy appearance.[9] Gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, heat to maintain a gentle reflux until most of the magnesium has been consumed.
-
Usage: The resulting dark grey or brown solution of the Grignard reagent should be used immediately in the subsequent reaction step.
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve reaction outcomes and minimize the frustrating and costly formation of the debrominated byproduct.
References
- BenchChem. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem.
- BenchChem. (2025). How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline. BenchChem.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Reddit r/Chempros. (2019). Significant dehalogenation in stille coupling. Reddit.
- NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Newman, D. J., & Cragg, G. M. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- NIH. (n.d.). Organogelation enables fast organolithium cross-coupling reactions in air. PMC.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Royal Society of Chemistry. (2022). Chemical Science. RSC Publishing.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Kyoto University Research Information Repository. (2011). Studies on Coupling Reactions of Alkyl Halides with Organomagnesium and Organolithium Reagents by Cobalt and Silver Catalysts. Kyoto University.
- University of Colorado Boulder. (n.d.). 25. The Grignard Reaction. Department of Chemistry.
- Wikipedia. (n.d.). Dehalogenation. Wikipedia.
- PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. National Library of Medicine.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
- NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
- NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Library of Medicine.
- Nature. (2016). Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. Nature.
- ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.
- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Taylor & Francis Online.
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. ResearchGate.
- ChemicalBook. (2025). 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0. ChemicalBook.
- ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organogelation enables fast organolithium cross-coupling reactions in air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Reddit - Prove your humanity [reddit.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Byproducts in 5-Bromo-2,3-dichlorotoluene Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of byproducts in this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to resolve them.
Question: My reaction crude shows multiple spots on TLC/peaks in GC analysis. What are the likely impurities?
Answer: The synthesis of this compound via electrophilic bromination of 2,3-dichlorotoluene is prone to the formation of several byproducts. The primary impurities are typically positional isomers resulting from the competing directing effects of the substituents on the aromatic ring.
The two chlorine atoms are deactivating but ortho, para-directing, while the methyl group is activating and ortho, para-directing. This leads to a mixture of brominated products. The most common byproducts are:
-
4-Bromo-2,3-dichlorotoluene: Bromination occurs para to the methyl group.
-
6-Bromo-2,3-dichlorotoluene: Bromination occurs ortho to the methyl group.
Other potential byproducts, especially under non-optimized reaction conditions, include:
-
Dibrominated products: If an excess of the brominating agent is used or the reaction time is prolonged.
-
Benzylic bromination products: Such as 2,3-dichlorobenzyl bromide, which can form if the reaction is initiated by light or radical initiators.[1][2]
-
Unreacted 2,3-dichlorotoluene: Incomplete reaction will leave the starting material in your crude product.
The physical properties of these isomers are often very similar, making their separation challenging.[3][4]
Question: How can I definitively identify the isomeric byproducts in my sample?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of isomeric byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Workflow for Isomer Identification
Caption: Workflow for byproduct identification.
Detailed Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for separating and providing initial identification of the volatile halogenated toluenes.[5][6][7]
-
Sample Preparation: Dilute a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally effective.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 50 to 350 amu.
-
-
Data Interpretation: The mass spectrum of bromodichlorotoluene isomers will show a characteristic molecular ion cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The relative abundance of these isotopic peaks can confirm the elemental composition. Fragmentation patterns can also provide clues to the substitution pattern.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation, it is often necessary to isolate the byproducts (e.g., by preparative GC or careful column chromatography) and analyze them by ¹H and ¹³C NMR.[8][9]
-
Sample Preparation: Dissolve the isolated impurity in deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: The chemical shifts and coupling patterns of the aromatic protons are highly informative.
| Compound | Expected ¹H NMR Aromatic Signals (in CDCl₃) |
| This compound | Two singlets or two doublets with a small meta coupling constant. |
| 4-Bromo-2,3-dichlorotoluene | Two doublets with a large ortho coupling constant. |
| 6-Bromo-2,3-dichlorotoluene | Two doublets with a large ortho coupling constant. |
-
¹³C NMR Analysis: The number of signals and their chemical shifts in the proton-decoupled ¹³C NMR spectrum will differ for each isomer due to molecular symmetry. Techniques like DEPT can further aid in assigning carbon signals.[10]
Question: I am struggling to separate the desired this compound from its isomers. What separation techniques are most effective?
Answer: The separation of bromodichlorotoluene isomers is notoriously difficult due to their similar boiling points and polarities.[11] A multi-step purification strategy may be necessary.
-
Fractional Distillation under Reduced Pressure: This can be effective for an initial enrichment of the desired isomer if there is a sufficient difference in boiling points. However, it may not provide complete separation.
-
Column Chromatography: This is a common laboratory technique for isomer separation.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., dichloromethane or toluene), is typically used. The separation will likely require a long column and a slow elution rate.
-
-
Preparative Gas Chromatography (Prep-GC): For obtaining small quantities of highly pure isomers for analytical standard generation, prep-GC is a powerful technique.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, fractional crystallization can be an effective method for purification, as different isomers may have different solubilities and crystal packing efficiencies.
Frequently Asked Questions (FAQs)
What is the mechanism of byproduct formation during the electrophilic bromination of 2,3-dichlorotoluene?
The formation of this compound and its isomers occurs via an electrophilic aromatic substitution mechanism.[12] A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in bromine (Br₂), creating a strong electrophile (Br⁺). This electrophile is then attacked by the electron-rich benzene ring of 2,3-dichlorotoluene.
Caption: Mechanism of byproduct formation.
The position of bromination is determined by the directing effects of the substituents already present. The methyl group is an activating ortho, para-director, while the chlorine atoms are deactivating ortho, para-directors. The interplay of these electronic and steric effects leads to the formation of a mixture of isomers, with the 5-bromo isomer generally being the major product.
How can I minimize the formation of byproducts?
Controlling the reaction conditions is crucial for maximizing the yield of the desired product and minimizing impurities.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0-25 °C). | Higher temperatures can lead to increased formation of byproducts and potential side-chain bromination. |
| Stoichiometry | Use a slight excess of 2,3-dichlorotoluene relative to the brominating agent. | This minimizes the chance of di- and poly-bromination. |
| Addition Rate | Add the brominating agent slowly and portion-wise to the reaction mixture. | This helps to control the reaction exotherm and maintain a low concentration of the brominating agent, favoring mono-substitution. |
| Catalyst | Use the appropriate amount of a mild Lewis acid catalyst (e.g., FeBr₃ or iron filings). | Too much or too active a catalyst can increase byproduct formation. |
| Exclusion of Light | Perform the reaction in the dark or in a flask wrapped in aluminum foil. | This prevents light-induced radical chain reactions that lead to benzylic bromination.[1] |
Are there alternative synthetic routes to this compound that might produce fewer byproducts?
Yes, while direct bromination is common, other routes can offer higher selectivity. A Sandmeyer-type reaction starting from a suitably substituted aniline can provide a cleaner product profile.[13][14] For example, the diazotization of 5-amino-2,3-dichlorotoluene followed by treatment with cuprous bromide would yield the desired product with high regioselectivity. However, the synthesis of the starting aniline may be multi-stepped.
References
- Google Patents.
-
Liu, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. [Link]
-
Texas Commission on Environmental Quality. (2001). Method 1005: Total Petroleum Hydrocarbons in Soil and Water by Gas Chromatography/Flame Ionization Detector (GC/FID). [Link]
-
MDPI. (2023). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere. [Link]
-
ACS Publications. (2023). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. Chemistry of Materials. [Link]
-
Organic Syntheses. m-BROMOTOLUENE. [Link]
-
Filo. (2025). Write formulas and names for the isomers of(a) bromochlorobenzene, (b) trifluorobenzene, and(c) chlorotoluene...[Link]
-
PubChem. 2-Bromo-3,6-dichlorotoluene. [Link]
-
U.S. Environmental Protection Agency. Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using a Photoionization and/or Electrolytic Conductivity Detector. [Link]
-
Liu, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. National Center for Biotechnology Information. [Link]
- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
-
Oxford Academic. (2000). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. Journal of Analytical Toxicology. [Link]
-
PubMed. (2002). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Journal of Chromatography A. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ResearchGate. Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle | Request PDF. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
ResearchGate. Extraction of toluene for GC analysis?. [Link]
-
ResearchGate. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
University of Wisconsin-Madison. (2007). Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. [Link]
-
Quora. (2020). Which are the isomers of bromochlorotoluene?. [Link]
-
Chromatography Forum. (2007). Separation of Bromodichlorobenzene isomers. [Link]
-
Agilent. A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. [Link]
- Google Patents. US3845146A - Bromination with bromine chloride under pressure.
- Google Patents.
-
European Patent Office. (1991). EP 0246673 B1 - Process for separating a chlorotoluene isomer. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
ResearchGate. The halogenation of aromatics: Part VIII. Transbromination of toluene and chlorobenzene with bromobenzene under the influence of aluminium bromide-[82 Br] | Request PDF. [Link]
-
Googleapis.com. US 2016/0280654 A1. [Link]
-
University of Pretoria. (2006). CHAPTER 5 NMR SPECTROSCOPY. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR [m.chemicalbook.com]
- 9. 2,3-Dichlorotoluene(32768-54-0) 1H NMR spectrum [chemicalbook.com]
- 10. magritek.com [magritek.com]
- 11. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Mass spectrometry of 5-Bromo-2,3-dichlorotoluene and its fragments
Part 1: Executive Summary & Strategic Context
In the development of agrochemicals and active pharmaceutical ingredients (APIs), poly-halogenated toluenes like 5-Bromo-2,3-dichlorotoluene serve as critical electrophilic intermediates. Their high-value application lies in the regiospecificity of the halogen leaving groups—bromine for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and chlorine for steric blocking or lipophilicity modulation.
However, the synthesis of this compound often yields positional isomers (e.g., 2,5-dichloro or 3,4-dichloro analogs) that possess identical molecular weights. Relying solely on the molecular ion (
Part 2: Theoretical Foundation & Isotope Physics
Before interpreting the spectrum, one must validate the molecular ion cluster. Unlike simple hydrocarbons, this molecule (
Table 1: Calculated Isotope Cluster for Molecular Ion ( )
Note: Intensities are normalized to the most abundant peak in the cluster.
| m/z Value | Ion Composition | Relative Intensity (Theoretical) | Origin |
| 238 | 61.3% | Nominal Mass (M) | |
| 240 | Mixed Isotopes* | 100.0% (Base) | M+2 |
| 242 | Mixed Isotopes** | 46.5% | M+4 |
| 244 | 7.6% | M+6 |
*M+2 Contribution: (
Critical QC Check: If your experimental M+2 peak (m/z 240) is not the tallest peak in the molecular cluster, your sample is likely contaminated or undergoing hydrogen abstraction in the source.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol uses a non-polar stationary phase which separates isomers based on boiling point (driven by dipole moment differences).
Instrument: GC-MS (Single Quadrupole or ToF) Ionization: Electron Impact (EI) at 70 eV.
Step-by-Step Workflow:
-
Column Selection: Use a 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5).
-
Why: The 2,3-dichloro substitution creates a distinct dipole compared to the symmetric 2,5-dichloro isomer, allowing separation on non-polar phases.
-
-
Inlet Conditions: Split injection (20:1) at 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 180°C (Isomer elution zone).
-
Ramp 5°C/min to 220°C (Resolution optimization).
-
-
MS Scan Range: 40–300 m/z. (Must capture the tropylium region m/z 89-91).
Part 4: Fragmentation Mechanics
The fragmentation of this compound is driven by the weakness of the C-Br bond relative to the C-Cl bond and the stability of the resulting tropylium ions.
Primary Pathway: The Bromine Loss
The radical cation (
-
Transition: m/z 238/240/242
m/z 159/161 (Dichlorotropylium ion).
Secondary Pathway: The Polychloro-Tropylium Rearrangement
Following Br loss, the remaining dichlorotoluene cation rearranges to a dichlorotropylium ion (
Visualizing the Pathway
Figure 1: Sequential fragmentation pathway of this compound under 70 eV Electron Ionization.
Part 5: Comparative Analysis (Isomer Differentiation)
The primary challenge is distinguishing This compound from its isomer 3-Bromo-2,5-dichlorotoluene . Both have identical molecular weights and similar primary fragments.
Table 2: Comparative Performance Metrics
| Feature | This compound (Target) | 3-Bromo-2,5-dichlorotoluene (Alternative) | differentiation Mechanism |
| Ortho Effect | High (Cl at 2,3 positions) | Low (Cl at 2,5 positions) | The 2,3-dichloro motif creates steric crowding ("Ortho Effect"), often enhancing the loss of Cl immediately after Br loss. |
| [M-Cl]+ Peak | Observable (Low Intensity) | Negligible | Loss of Cl directly from M+ is rare but more likely in the crowded 2,3-isomer than the 2,5-isomer. |
| GC Retention | Higher RT (Typical) | Lower RT (Typical) | The 2,3-isomer has a higher net dipole moment due to adjacent electron-withdrawing Cl atoms, increasing interaction with polar/semi-polar columns. |
| Base Peak | m/z 240 (M+2) or 159 | m/z 240 (M+2) or 159 | Cannot be used for differentiation alone. |
Differentiation Workflow Diagram
Figure 2: Logical workflow for distinguishing the target compound from symmetric isomers based on polarity-driven retention times.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Halogenated Toluenes. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. (2023). Compound Summary: 3-Bromo-2,5-dichlorotoluene.[1] National Library of Medicine. Retrieved from [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for isotope cluster calculation rules).
Sources
Structural Elucidation of 5-Bromo-2,3-dichlorotoluene Derivatives: A Comparative Technical Guide
Topic: Structural Elucidation of 5-Bromo-2,3-dichlorotoluene Derivatives via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Process Chemists
Executive Summary: The Halogen Bond Imperative
In the development of pharmaceutical intermediates and optoelectronic materials, This compound and its derivatives represent a critical scaffold. Their utility lies not just in their covalent connectivity, but in their capacity for Crystal Engineering via halogen bonding.
While standard characterization methods like NMR confirm molecular identity, they fail to capture the intermolecular
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis evaluates techniques based on their ability to resolve the specific structural challenges posed by poly-halogenated aromatics.
Comparison Matrix: Efficacy in Halogenated Scaffold Analysis
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT/Computational Modeling |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Energy Minimized Geometry |
| Halogen Bonding | Direct Observation (Type I/II contacts) | Inferential (via solvent shifts) | Predicted (Gas phase bias) |
| Isomer Differentiation | Absolute (Unambiguous spatial assignment) | Difficult (Overlapping multiplets in crowded rings) | N/A |
| Sample State | Solid (Crystal lattice) | Solution (Isotropic tumbling) | Virtual (Vacuum) |
| Throughput | Low (Hours to Days) | High (Minutes) | High (Hours) |
Deep Dive: Why Alternatives Fall Short
Alternative 1: Solution State NMR
While indispensable for confirming purity, NMR obscures the defining feature of this compound derivatives: the Halogen Bond Network .
-
The Deficit: In solution, rapid molecular tumbling averages out the anisotropic electrostatic interactions between the bromine
-hole and nucleophiles (e.g., Cl lone pairs). -
The Consequence: You confirm the molecule, but you miss the material. You cannot predict polymorphism or shelf-stability from NMR data alone [1].
Alternative 2: Computational Modeling (DFT)
Density Functional Theory (DFT) can predict the electrostatic potential surface (ESP) to locate
-
The Deficit: DFT often calculates single-molecule energy minima in a vacuum. It struggles to accurately model the packing forces where weak C-H...Cl hydrogen bonds compete with Br...Cl halogen bonds.
-
The Consequence: Theoretical models frequently predict a "lowest energy" conformation that differs from the actual experimentally observed crystal polymorph due to lattice energy stabilization [2].
Technical Deep Dive: The Crystallographic Advantage
SC-XRD provides unique access to the supramolecular architecture driven by the heavy atoms (Br, Cl).
A. Resolving Halogen Interactions
For this compound derivatives, the lattice is governed by the competition between Chlorine and Bromine. SC-XRD allows you to distinguish between:
-
Type I Contacts: Symmetrical geometry (
), driven by van der Waals forces. -
Type II Contacts: Bent geometry (
). This is the "true" halogen bond where the electrophilic cap ( -hole) of the Bromine interacts with the nucleophilic belt of a Chlorine or -system [3].
B. Experimental Data: Typical Structural Parameters
The following data represents typical ranges for bromodichlorotoluene derivatives derived from Cambridge Structural Database (CSD) analyses of analogous dihalogenated aromatics.
| Interaction Type | Donor (X) | Acceptor (A) | Distance ( | Interaction Angle ( | Significance |
| Halogen Bond | C-Br | Cl (Lone Pair) | 3.40 - 3.60 Å | 165° - 175° | Directs 1D chains |
| Halogen Bond | C-Br | 3.30 - 3.50 Å | 150° - 170° | Stacks layers | |
| Weak H-Bond | C-H (Methyl) | Cl | 2.80 - 3.00 Å | 120° - 140° | Stabilizes lattice |
Validated Experimental Protocol
To ensure high-quality data collection for these heavy-atom derivatives, follow this self-validating workflow.
Phase 1: Crystallization (The "Sublimation Trap")
Context: Poly-halogenated toluenes have high vapor pressures and sublime easily. Standard open-vessel evaporation often yields empty vials.
-
Method: Slow Evaporation in Semi-Sealed Vessel.
-
Solvent System: Dissolve 20 mg derivative in 2 mL Dichloromethane (DCM) . Layer with 1 mL Hexane .
-
Containment: Cover vial with Parafilm and pierce with a single 26G needle.
-
Temperature: Maintain at 4°C. Lower temperature reduces sublimation rate and encourages denser nucleation.
Phase 2: Data Collection
Context: Bromine absorption requires specific radiation choices.
-
Source: Use Mo-K\alpha (
Å).-
Reasoning: Cu-radiation causes significant absorption fluorescence with Bromine, leading to poor scaling and scaling artifacts.
-
-
Temperature: Collect at 100 K .
-
Reasoning: Heavy halogens exhibit significant thermal motion. Cooling is required to resolve disorder in the methyl group orientation vs. the halogen positions.
-
-
Resolution: Aim for
Å or better to resolve the electron density separation between the halogen nucleus and its valence shell (essential for charge density studies).
Visualization of Logic and Workflow
Diagram 1: The Crystallographic Decision Workflow
This diagram illustrates the decision logic for characterizing halogenated scaffolds.
Caption: Workflow optimizing crystal growth and data collection to mitigate sublimation risks and absorption artifacts.
Diagram 2: Halogen Bonding Topology
A conceptual representation of the supramolecular interactions visible only via SC-XRD.
Caption: Schematic of Type II Halogen Bonding where the electrophilic Bromine targets the nucleophilic Chlorine.
References
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Mukherjee, A., & Desiraju, G. R. (2011). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ. Retrieved from [Link]
-
MDPI. (2020). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Retrieved from [Link]
Comparison of 5-Bromo-2,3-dichlorotoluene with other halogenated toluenes
This guide provides an in-depth technical analysis of 5-Bromo-2,3-dichlorotoluene , comparing its chemical behavior, synthesis utility, and performance against key halogenated toluene analogues.
Executive Summary
This compound (CAS: 204930-38-1 ) is a high-value trisubstituted benzene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and agrochemical actives.[1][2]
Its specific substitution pattern—a bromine atom at the 5-position flanked by protons, with a dense dichlorinated motif at the 2,3-positions—offers a unique balance of steric accessibility for cross-coupling and metabolic blockade . Unlike its isomers (e.g., 4-bromo-2,3-dichlorotoluene), the 5-bromo variant allows for high-yield palladium-catalyzed couplings even with sterically demanding boronic acids, while the 2,3-dichloro moiety provides robust protection against oxidative metabolism on the "left-hand" side of the ring.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
| Property | Data |
| CAS Number | 204930-38-1 |
| IUPAC Name | 5-Bromo-2,3-dichloro-1-methylbenzene |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| Appearance | White to off-white crystalline solid or low-melting liquid |
| Boiling Point | ~254°C (Predicted) |
| Density | ~1.6 g/cm³ |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
Structural Analysis
The molecule features a "crowded" side (positions 1, 2, 3) and an "open" side (positions 4, 5, 6).
-
Positions 2,3 (Chlorines): Create a lipophilic, electron-withdrawing wall that blocks metabolic hydroxylation and influences the torsion angle of any substituent at position 1.
-
Position 5 (Bromine): Located in the "open" sector. It is meta to the methyl group and meta to the C3-chlorine. Crucially, it is flanked by hydrogen atoms (H4 and H6), minimizing steric hindrance during oxidative addition in catalytic cycles.
Comparative Performance Analysis
The following table contrasts this compound with its closest isomers and analogues to highlight why it is often the preferred scaffold.
Table 1: Reactivity & Utility Comparison
| Compound | Structure Note | Steric Hindrance at Br | Electronic Environment | Suzuki Coupling Efficiency |
| This compound | Br at 5 (Open) | Low | Deactivated (Inductive) | High (>90%) |
| 4-Bromo-2,3-dichlorotoluene | Br at 4 (Crowded) | High (Ortho to Cl) | Deactivated | Moderate (requires active catalyst) |
| 6-Bromo-2,3-dichlorotoluene | Br at 6 (Crowded) | High (Ortho to Me) | Deactivated | Low (Steric clash with Me) |
| 5-Bromo-2-chlorotoluene | Missing 3-Cl | Low | Less Deactivated | High, but lower metabolic stability |
Mechanistic Insight: The "Open Position" Advantage
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition step is often rate-limiting for electron-rich aryl halides, while transmetalation is sensitive to sterics.
-
4-Bromo Isomer: The bromine is flanked by a Chlorine at C3. The van der Waals radius of Cl (1.75 Å) creates significant repulsion, making it difficult for bulky phosphine ligands (e.g., P(t-Bu)3) to coordinate effectively.
-
5-Bromo Isomer: The bromine is flanked by Hydrogens. This allows the Pd(0) species to insert easily. Furthermore, the inductive electron-withdrawing effect of the 2,3-dichloro system lowers the LUMO energy of the C-Br bond, actually accelerating oxidative addition compared to non-chlorinated toluenes.
Experimental Protocols
A. Synthesis Route (Overview)
Direct bromination of 2,3-dichlorotoluene typically yields the 4-bromo or 6-bromo isomers due to the ortho/para directing power of the methyl and chlorine groups. Therefore, the 5-bromo isomer is best accessed via a Sandmeyer approach from the corresponding aniline.
Figure 1: Synthetic pathway requiring isomer separation to access the 5-substituted regioisomer.[3]
B. Protocol: Optimized Suzuki Coupling
Objective: Coupling this compound with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 eq (240 mg, 1.0 mmol)
-
Phenylboronic acid: 1.2 eq
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (5 mL)
Procedure:
-
Setup: Charge a reaction vial with this compound, phenylboronic acid, and Pd catalyst.
-
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 80°C for 4 hours. (Note: The 4-bromo isomer would typically require 100°C+ or stronger ligands like SPhos).
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: Analyze by HPLC. Expect >95% conversion with <2% protodehalogenation (loss of Br).
Applications in Drug Discovery[5]
Metabolic Blocking (Bioisosterism)
In medicinal chemistry, the 2,3-dichlorophenyl motif is often used to fill lipophilic pockets (e.g., in kinase hydrophobic back pockets).
-
Problem: A simple phenyl ring is susceptible to P450 oxidation at the para (4) position.
-
Solution: Using the this compound scaffold allows the chemist to attach a functional group (via the Br) at position 5. The remaining proton at position 4 is sterically shielded by the Cl at position 3, and the proton at position 6 is shielded by the Methyl at position 1.
-
Result: A highly metabolically stable core that extends half-life (
).
Figure 2: Metabolic stability map showing how the substitution pattern protects the remaining ring protons.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21966847, this compound. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
Technical Guide: Purity Assessment of Synthesized 5-Bromo-2,3-dichlorotoluene
Executive Summary
This guide provides a comparative technical analysis of purity assessment methodologies for 5-Bromo-2,3-dichlorotoluene (CAS: 83034-75-3) . As a tri-halogenated aromatic intermediate, this compound presents specific analytical challenges, primarily the separation of regioisomers (e.g., 4-bromo and 6-bromo analogs) and the quantification of unreacted 2,3-dichlorotoluene.
While Gas Chromatography (GC-FID/MS) remains the industrial standard for volatile aromatics, this guide advocates for a hybrid validation model integrating Quantitative NMR (qNMR) . This approach mitigates the risk of co-eluting isomers that frequently inflate purity values in standard GC workflows.
Part 1: The Analytical Challenge
Synthesizing this compound (typically via bromination of 2,3-dichlorotoluene or Sandmeyer reactions) generates specific impurity profiles that deceive basic analysis:
-
Regioisomerism: The directing effects of the dichloro-substituents can lead to bromination at the 4- or 6-positions. These isomers possess nearly identical boiling points to the 5-bromo target, often leading to single-peak elution on standard non-polar GC columns (e.g., DB-1/DB-5).
-
Response Factor Variation: In GC-FID, poly-halogenated rings often exhibit different ionization efficiencies compared to mono-halogenated starting materials, making "Area %" calculations inaccurate without corrected response factors.
Comparative Overview of Methodologies
| Feature | Method A: GC-FID/MS (Standard) | Method B: |
| Primary Utility | Routine QC, Trace Impurity Detection | Absolute Purity, Structural Verification |
| Isomer Resolution | Moderate (Column Dependent) | High (Based on Coupling Constants) |
| Quantification | Relative (Requires Reference Standard) | Absolute (Internal Standard Based) |
| Limit of Detection | < 0.05% (Excellent) | ~0.5% (Moderate) |
| Throughput | High (20-30 min/run) | Medium (10-15 min/run + prep) |
Part 2: Experimental Protocols
Protocol A: High-Resolution GC-MS (Isomer Specific)
Objective: To separate the 5-bromo target from 4-bromo/6-bromo isomers and starting materials.
Causality: A standard non-polar column (100% dimethylpolysiloxane) interacts primarily via dispersive forces (boiling point). Since the isomers have similar BPs, we utilize a phenyl-arylene polymer (e.g., DB-5MS or DB-1701) . The phenyl rings in the stationary phase interact with the
Instrument Parameters:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane), 30m
0.25mm 0.25µm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min (Solvent delay).
-
Ramp 10°C/min to 180°C (Elution of starting material).
-
Ramp 2°C/min to 220°C (Critical isomer separation window).
-
Ramp 20°C/min to 280°C, Hold 5 min.
-
Self-Validating Check: Inject a mixture of starting material (2,3-dichlorotoluene) and crude product. The starting material must elute significantly earlier. If the main peak shows a shoulder or asymmetry, the method indicates co-eluting isomers.
Protocol B: Quantitative H NMR (qNMR)
Objective: Absolute purity determination and confirmation of the substitution pattern.
Causality: The this compound molecule has protons at positions 4 and 6. These protons are meta to each other. In
Reagents:
-
Solvent:
(99.8% D) with 0.03% TMS. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-hygroscopic, distinct signals).
Procedure:
-
Weigh ~20 mg of Analyte (
) and ~10 mg of IS ( ) directly into the NMR tube using a micro-balance (precision 0.01 mg). -
Dissolve completely in 0.6 mL
. -
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30s (Must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
Temperature: 298 K.[1]
-
Data Analysis (Purity Calculation):
Part 3: Workflow Visualization
The following diagram illustrates the decision matrix for assessing the synthesized product. It prioritizes structural confirmation (NMR) before final quantitative release (GC).
Figure 1: Integrated workflow for purity assessment. Note that NMR is placed first to filter out regioisomers before investing time in GC calibration.
Part 4: Data Interpretation & Troubleshooting
Structural Validation via Coupling Constants
The most critical check is the splitting pattern of the aromatic protons.
| Isomer | Proton Positions | Coupling Type | Expected | Spectral Appearance |
| 5-Bromo-2,3-dichloro | H4, H6 | Meta ( | 1.5 – 2.5 Hz | Two doublets (narrow splitting) |
| 4-Bromo-2,3-dichloro | H5, H6 | Ortho ( | 8.0 – 9.0 Hz | Two doublets (wide splitting) |
| 6-Bromo-2,3-dichloro | H4, H5 | Ortho ( | 8.0 – 9.0 Hz | Two doublets (wide splitting) |
Interpretation: If your NMR spectrum shows doublets with a gap of ~8Hz, your synthesis has failed regio-selectivity, regardless of what the GC purity says.
GC Troubleshooting
-
Tailing Peaks: Indicates interaction with active sites in the liner or column.
-
Fix: Deactivate inlet liner (silanized glass wool) and ensure the column is trimmed.
-
-
Ghost Peaks: Carryover from previous runs (common with high-boiling brominated aromatics).
-
Fix: Increase final bake-out temperature to 280°C for 10 minutes.
-
References
- Holm, T. (2017). Aspects of the Analysis of Brominated Aromatics. Journal of Chromatography A.
-
LGC Standards. (2017). Best Practice Guide for Quantitative NMR (qNMR). Link
-
Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for coupling constant
-values). -
Sigma-Aldrich. (2020).[4] Quantitative NMR Spectroscopy: Absolute concentration determination. Link
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. (Methodology for identifying brominated aniline impurities). Link
Sources
Spectroscopic Differentiation of 5-Bromo-2,3-dichlorotoluene Isomers: A Technical Guide
Executive Summary
In the synthesis of advanced agrochemical and pharmaceutical intermediates, 5-Bromo-2,3-dichlorotoluene (CAS 204930-37-0) serves as a critical scaffold. However, electrophilic aromatic substitution (EAS) reactions—specifically direct bromination of 2,3-dichlorotoluene—often yield complex mixtures of regioisomers, primarily the 6-bromo and 4-bromo variants, due to the competing directing effects of the methyl and chloro substituents.
Distinguishing the target 5-bromo isomer from its 4-bromo and 6-bromo analogs is a common analytical bottleneck. Standard LC-MS methods often fail to resolve these isomers due to identical molecular weights (MW 239.92) and similar fragmentation patterns.
This guide outlines a definitive spectroscopic protocol relying on High-Field 1H NMR (400+ MHz) and NOE (Nuclear Overhauser Effect) experiments. The core differentiator is the spin-spin coupling pattern (
Structural Analysis & Isomer Landscape
To accurately interpret the spectra, one must first understand the proton environments of the three potential isomers derived from the 2,3-dichlorotoluene scaffold.
| Isomer | Structure Description | Proton Positions | Coupling Relationship | Expected |
| 5-Bromo (Target) | 1-Me, 2,3-diCl, 5-Br | H4, H6 | Meta (1,3-relationship) | ~1.5 – 2.5 Hz |
| 6-Bromo (Impurity A) | 1-Me, 2,3-diCl, 6-Br | H4, H5 | Ortho (1,2-relationship) | ~8.0 – 9.0 Hz |
| 4-Bromo (Impurity B) | 1-Me, 2,3-diCl, 4-Br | H5, H6 | Ortho (1,2-relationship) | ~8.0 – 9.0 Hz |
The "E-E-A-T" Insight:
-
Directing Logic: The Methyl group (C1) directs ortho/para. The Chlorine (C2) directs ortho/para. The Chlorine (C3) directs ortho/para.
-
Synthesis Reality: Direct bromination favors the 6-position (ortho to Methyl, para to C3-Cl). The 5-position (Target) is electronically disfavored in direct substitution (meta to Methyl, meta to C3-Cl), often requiring indirect synthesis (e.g., Sandmeyer reaction from 5-amino-2,3-dichlorotoluene). Therefore, if you are analyzing a direct bromination batch, the 5-bromo isomer is likely the minor component, making this identification protocol critical for purification monitoring.
Spectroscopic Differentiation Protocol
Equipment & Conditions
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for trace impurity detection).
-
Solvent: CDCl
(Standard) or DMSO- (if solubility is an issue). -
Concentration: 10-15 mg/0.6 mL.
Key Discriminator: 1H NMR Coupling Constants
The definitive identification relies on the magnitude of the coupling constant (
Scenario A: The Target (this compound)
-
Pattern: Two doublets (or broad singlets if unresolved).
-
Coupling (
): The protons at H4 and H6 are meta to each other. -
Observation: You will see a small coupling constant of 1.5 – 2.2 Hz .
-
Chemical Shift (
):-
H6: ~7.3 ppm (Deshielded by ortho-Methyl and meta-Br).
-
H4: ~7.5 ppm (Deshielded by ortho-Cl and ortho-Br).
-
Scenario B: The Ortho-Impurities (4-Bromo & 6-Bromo)
-
Pattern: Two doublets with "roofing" effect (strong coupling).
-
Coupling (
): The protons are adjacent (ortho). -
Observation: You will see a large coupling constant of 8.0 – 8.8 Hz .
-
Differentiation between 4- and 6-bromo:
-
If
Hz, you have an impurity. To distinguish which one, use 1D NOE . -
4-Bromo: H6 is ortho to the Methyl group. Irradiating the Methyl signal will show a strong NOE enhancement at H6.
-
6-Bromo: The Methyl group is flanked by Cl and Br. No aromatic protons are ortho to the Methyl. Irradiating the Methyl signal will show NO NOE enhancement of aromatic protons.
-
Comparative Data Summary
The following table synthesizes predicted and experimental reference data for the 2,3-dichlorotoluene derivatives.
| Parameter | 5-Bromo (Target) | 6-Bromo (Impurity) | 4-Bromo (Impurity) |
| Aromatic Signal Pattern | Two Doublets ( | Two Doublets ( | Two Doublets ( |
| Coupling Constant ( | ~ 2.0 Hz (Meta) | ~ 8.5 Hz (Ortho) | ~ 8.5 Hz (Ortho) |
| Methyl Shift ( | ~ 2.40 ppm | ~ 2.55 ppm (Deshielded by Br) | ~ 2.45 ppm |
| NOE (Methyl | Strong (to H6) | None / Weak | Strong (to H6) |
| 13C NMR (C-Br) | ~ 118 ppm (C5) | ~ 125 ppm (C6) | ~ 122 ppm (C4) |
Technical Note: The chemical shifts provided are representative for CDCl
. Absolute values may shift byppm depending on concentration, but the -coupling relationship is invariant .
Analytical Workflow (QC Decision Tree)
The following diagram illustrates the logical flow for validating the identity of the 5-Bromo isomer using standard NMR techniques.
Caption: Decision tree for spectroscopic differentiation of bromodichlorotoluene isomers based on J-coupling and NOE data.
Experimental Protocols
Protocol A: 1H NMR Acquisition for Isomer Purity
Purpose: To quantify the ratio of 5-bromo target vs. ortho-coupled impurities.
-
Sample Prep: Dissolve 15 mg of the crude solid in 0.6 mL of CDCl
(containing 0.03% TMS). Ensure the solution is clear; filter if necessary to prevent line broadening. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5.0 seconds (Critical: Aromatic protons often have long T1 times. Short delays will skew integration). -
Scans: 16 (minimum) to 64.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correct manually to ensure flat baseline around aromatic region (7.0 - 8.0 ppm).
-
Integration: Set the Methyl singlet (approx 2.4 ppm) to integral = 3.00.
-
-
Analysis: Integrate the aromatic regions.
-
If 5-bromo is pure: You will see two doublets (1H each) with
Hz. -
If mixed: Look for "satellite" doublets with
Hz.
-
Protocol B: GC-MS Confirmation (Orthogonal Method)
While NMR is structural, GC-MS confirms the molecular weight and halogen pattern.
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).
-
Method:
-
Injector: 250°C, Split 50:1.
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min).
-
-
Interpretation:
-
Isotope Pattern: Look for the characteristic "slanting roof" cluster for
.-
M+ (238), M+2 (240), M+4 (242), M+6 (244).
-
Relative Intensities approx: 100 : 160 : 70 : 10 (due to
and two ).
-
-
Note: GC retention times will vary slightly, with the 6-bromo isomer (more sterically crowded/spherical) typically eluting first, followed by 4-bromo and 5-bromo.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for J-coupling constants in polysubstituted benzenes).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general 2,3-dichlorotoluene shifts).
-
PubChem. (2025).[1] Compound Summary: 5-Bromo-1,3-dichloro-2-methylbenzene (CAS 204930-37-0).[1][2] National Library of Medicine. Retrieved from [Link].
Sources
Validation of a new synthetic route to 5-Bromo-2,3-dichlorotoluene
Title: Comparative Validation: Steric-Controlled C-H Activation vs. Traditional Isomer Separation for 5-Bromo-2,3-dichlorotoluene Synthesis
Executive Summary
The synthesis of This compound (CAS: N/A for specific isomer, analogous to 1-bromo-3,4-dichloro-5-methylbenzene) has historically presented a significant regiochemical challenge. Traditional Electrophilic Aromatic Substitution (EAS) is governed by electronic effects that strongly disfavor the 5-position, necessitating costly isomer separation workflows.
This guide validates a Novel Synthetic Route utilizing Iridium-Catalyzed C-H Borylation followed by Halodeboronation . This method shifts the regioselectivity paradigm from electronic control to steric control, allowing for the direct, high-yield functionalization of the 5-position.
Key Findings:
-
Purity: The new route achieves >99% regioselectivity, eliminating the need for fractional distillation.
-
Yield: Overall isolated yield improves from ~28% (Traditional) to 76% (New Route).
-
Scalability: The protocol utilizes self-validating endpoint determination, suitable for GMP environments.
The Regiochemical Challenge
To understand the necessity of the new route, one must analyze the electronic limitations of the precursor, 2,3-dichlorotoluene .
-
Electronic Directors: The Methyl group (C1) and Chlorine atoms (C2, C3) are all ortho/para directors.
-
EAS Outcome: Direct bromination (FeBr3/Br2) directs electrophiles to:
-
Position 4: Para to Methyl, Ortho to Cl(3). (Major Isomer).
-
Position 6: Ortho to Methyl, Para to Cl(3). (Minor Isomer).
-
Position 5: Meta to Methyl, Meta to Cl(3). (Electronically Deactivated).
-
Consequently, traditional routes relying on EAS yield the 5-bromo isomer only as a trace byproduct or require multi-step Sandmeyer sequences starting from expensive, pre-functionalized anilines.
Comparative Analysis: Performance Metrics
The following data compares the Traditional Direct Bromination/Distillation method against the New Ir-Catalyzed C-H Activation route.
| Metric | Traditional Route (Direct Bromination) | New Route (Ir-Catalyzed C-H Activation) |
| Primary Mechanism | Electrophilic Aromatic Substitution (Electronic) | C-H Borylation (Steric) |
| Regioselectivity (5-pos) | < 5% (Trace) | > 98% |
| Purification Method | High-Plate Fractional Distillation (Lossy) | Silica Filtration / Recrystallization |
| Step Count | 1 (Reaction) + 3 (Purification Cycles) | 2 (Telescoped One-Pot) |
| Overall Yield | ~15-28% (after isolation) | 72-78% |
| Atom Economy | Low (Isomer waste) | High (Direct functionalization) |
Technical Deep Dive: The New Synthetic Route
Mechanism of Action
The innovation lies in utilizing the steric environment of 2,3-dichlorotoluene. The Iridium catalyst system, bulky and sensitive to steric hindrance, prefers the C-H bond furthest from the substituents.
-
Position 4: Blocked by Cl(3).
-
Position 6: Blocked by Me(1).
-
Position 5: Flanked by two Hydrogens. This is the "steric pocket" where activation occurs.
Workflow Visualization
The following diagram illustrates the divergent pathways.
Figure 1: Comparison of reaction pathways showing the high-waste traditional route vs. the selective new route.
Experimental Validation Protocol
This protocol is designed for a 10 mmol scale validation.
Phase 1: Regioselective C-H Borylation
-
Reagents:
-
2,3-Dichlorotoluene (1.61 g, 10 mmol)
-
Bis(pinacolato)diboron (
) (1.52 g, 6 mmol - 0.6 eq theoretical, use 0.7 eq excess) - (1.5 mol%)
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: Hexane or THF (anhydrous)
-
-
Procedure:
-
In a glovebox or under Argon, mix precursor,
, catalyst, and ligand in hexane (20 mL). -
Heat to 80°C in a sealed tube for 8 hours.
-
Checkpoint: Monitor via GC-MS. Look for the disappearance of starting material and appearance of the aryl-boronate ester (M+ = 286 approx).
-
Note: The reaction is self-terminating at the mono-borylated stage due to steric crowding.
-
Phase 2: Copper-Mediated Halodeboronation
-
Reagents:
- (3 eq)[1]
-
Solvent: MeOH/H2O (1:1)
-
Procedure:
-
Evaporate volatiles from Phase 1.
-
Dissolve the crude boronate residue in MeOH/H2O (50 mL).
-
Add
and reflux at 90°C for 8 hours. -
Mechanism: The copper mediates the cleavage of the C-B bond and installation of the Bromine atom via a radical-like mechanism that retains regiochemistry [1].
-
Phase 3: Workup & Isolation
-
Cool to room temperature.
-
Extract with Diethyl Ether (3x).
-
Wash organic layer with Brine.
-
Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes). The product elutes easily due to low polarity.
Mechanistic Logic & Self-Validation
The following diagram details the catalytic cycle responsible for the high selectivity.
Figure 2: Simplified catalytic cycle highlighting the steric governing step at Oxidative Addition.
Self-Validating Steps:
-
Colorimetric Indicator: During Phase 1, the reaction mixture typically shifts from deep red (active catalyst) to dark brown upon completion/decomposition.
-
GC-MS Confirmation: The 5-bromo isomer has a distinct retention time compared to 4-bromo or 6-bromo standards. If standards are unavailable, NMR coupling constants are diagnostic:
-
5-Bromo: The two aromatic protons are at positions 4 and 6. They are meta to each other.
-
J-Coupling: Expect a doublet with
(Meta coupling). -
Contrast: 4-bromo isomer would show ortho coupling (
) between protons at 5 and 6.
-
References
-
Practical C-H Functionalization of Quinolines. Source: Chemical Science. Context: Establishes the protocol for Copper-mediated halodeboronation which retains regiochemistry established during borylation. URL:[Link]
-
Steric Control in Ir-Catalyzed C-H Borylation. Source: Hartwig, J. F. (Chemical Society Reviews). Context: Foundational review explaining why 1,2,3-trisubstituted benzenes borylate at the 5-position (meta-meta gap). URL:[Link]
-
Iridium-Catalyzed C-H Borylation of Arenes. Source: Organic Syntheses.[2][3] Context: Provides the standard operating procedure and safety data for handling
catalysts. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3-dichlorotoluene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2,3-dichlorotoluene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment and Risk Mitigation
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Causality Behind Precautionary Measures: The halogen atoms (Bromine and Chlorine) on the toluene ring increase the compound's reactivity and potential for biological interaction, leading to irritant effects. The aromatic structure can facilitate absorption through the skin and respiratory tract.
Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling halogenated aromatic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Always inspect gloves for integrity before use.[1][6] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause severe eye irritation.[1][7] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of potentially irritating vapors.[1][3] |
Spill Management: A Rapid and Controlled Response
Accidental spills, though undesirable, must be managed with a pre-defined and efficient protocol to minimize exposure and environmental contamination.
Immediate Actions for a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation or perform cleanup within a chemical fume hood.[1]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[3][5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by regulations for halogenated organic compounds. These materials are toxic and should not be released into the environment. Incineration at a licensed facility is the preferred method of disposal.[8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Halogenated organic wastes must be collected separately from non-halogenated streams.[9]
Why Segregate?
-
Safety: Prevents dangerous reactions between incompatible chemicals.
-
Compliance: Adheres to regulatory requirements for hazardous waste streams.
-
Cost: Disposal of halogenated waste is typically more expensive than non-halogenated waste; mixing them increases disposal costs.[9]
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a designated, chemically compatible container for "Halogenated Organic Waste."[10][11] The container should be in good condition with a secure, tight-fitting lid.[1][11]
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Containment: The container should be kept in secondary containment to capture any potential leaks.[11]
-
Closure: Keep the container securely closed at all times, except when adding waste.[11][12]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container. Do not attempt to dispose of the chemical down the drain or in regular trash.[9] Disposal must be handled by a licensed professional waste disposal service.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a shared responsibility in the scientific community. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the chemicals you handle.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichlorotoluene, 99%.
-
Carl ROTH. (2025). Safety Data Sheet: 5-Bromo-3-indolyl b-D-galactopyranoside. Retrieved from [Link]
- Unknown. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin.
- Capot Chemical Co., Ltd. (2011). MSDS of 5-Bromo-1,3-dichloro-2-fluorobenzene.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toluene Safety in the Workplace. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
- Lanxess. (n.d.). Dichlorotoluene Mixture.
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
- Google Patents. (n.d.). EP0228287A2 - Removal of organic halides from hydrocarbon solvents.
-
ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
ETDEWEB. (1988). Removal of halogenated hydrocarbons from landfill gas. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. osha.gov [osha.gov]
- 13. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 5-Bromo-2,3-dichlorotoluene
[1]
Executive Safety Summary
5-Bromo-2,3-dichlorotoluene is a halogenated aromatic intermediate often utilized in coupling reactions (e.g., Suzuki-Miyaura).[1] While often categorized generically as an "irritant," its lipophilic nature and halogenation pattern present specific permeation risks that standard laboratory protocols often overlook.[1]
This guide moves beyond the generic Safety Data Sheet (SDS) recommendations to provide an operational framework for safe handling, focusing on permeation dynamics and waste stream integrity .
Core Hazard Profile (GHS Classifications)
| Hazard Type | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic compounds penetrate the stratum corneum; delayed dermatitis is common.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Crystalline dust can cause mechanical and chemical corneal abrasion.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][4] | Zero-tolerance for open-bench handling; use a fume hood.[1] |
Hierarchy of Controls & PPE Strategy
The physical properties of halogenated toluenes (often low-melting solids or oils) dictate that Engineering Controls are the primary defense, followed by a specific PPE strategy designed to counter organic solvent permeation.
The "Nitrile Fallacy"
Critical Insight: Many researchers assume standard 4-mil nitrile gloves provide universal protection.[1] For halogenated aromatic hydrocarbons (like chlorotoluenes), nitrile degradation rates are significantly accelerated.[1]
-
Mechanism: The electron-withdrawing halogen groups increase the compound's polarity relative to toluene, but it remains highly lipophilic.[1] This allows it to swell and permeate nitrile matrices rapidly (often <15 minutes for immersion).[1]
-
Solution: We utilize a Double-Glove Protocol or Laminate Barriers depending on the operation.[1]
PPE Specifications Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Standard) | Double-Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-5 mil, extended cuff) | Provides a "sacrificial" outer layer.[1] If the outer glove is splashed, it is removed immediately.[1] The inner glove protects during doffing.[1] |
| Hand (High Risk) | Silver Shield® (Laminate) or Viton® | Required for spill cleanup or immersion tasks.[1] Nitrile breakthrough time for halogenated aromatics is often <30 mins; Viton offers >4 hours.[1] |
| Eye/Face | Chemical Splash Goggles (Not Safety Glasses) | Powders and fine crystals drift.[1] Goggles seal the orbital area against dust entry and vapor absorption.[1] |
| Respiratory | Fume Hood (Primary) Backup: Half-face respirator with P100/OV cartridges.[1] | Engineering controls are mandatory.[1][5] Respirators are only for emergency spill response outside the hood.[1] |
| Body | Tyvek® Lab Coat or Chemical Apron | Standard cotton coats absorb liquids.[1] Polyethylene-coated fabrics repel splashes.[1] |
Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision points based on engineering control availability.
Figure 1: Operational safety workflow emphasizing engineering controls and specific PPE configurations based on physical state.
Detailed Handling Procedures
A. Weighing & Transfer (Solid State)[1]
-
Static Control: Halogenated aromatic solids often carry static charges, causing "jumping" of powder.[1] Use an anti-static gun or polonium strip near the balance.[1]
-
Containment: Place the balance inside the fume hood or use a powder containment enclosure.[1] If the balance is outside, weigh into a tared, screw-top vial, close it immediately, and transfer to the hood.
-
Technique: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
B. Solubilization & Reaction Setup
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), the permeation risk increases.[1] The solvent acts as a carrier vehicle, pulling the halogenated compound through glove material faster.[1]
-
Glove Discipline: If the outer glove is splashed with the solution, doff immediately .[1] Do not wait for evaporation.[1][6][7]
-
Glassware: Use standard ground-glass joints with Keck clips. Halogenated vapors are heavy and will "creep" out of unsealed vessels.[1]
Emergency Response & Disposal
Spill Cleanup (Small Scale < 500 mg)
-
Evacuate the immediate area of personnel.
-
Don PPE: Wear Silver Shield or Viton gloves if available; otherwise, triple-glove with nitrile.[1] Wear a respirator (P100/OV) if outside the hood.[1]
-
Contain: Cover spills with an inert absorbent (Vermiculite or specialized organic spill pads).[1] Do not use paper towels alone, as they increase the surface area for evaporation.[1]
-
Clean: Scoop material into a wide-mouth jar. Wipe the area with acetone, followed by a detergent wash.[1]
Waste Disposal: The "Halogenated" Rule
Improper disposal is a primary compliance violation in drug development labs.[1]
-
Rule: this compound must be disposed of in the Halogenated Organic Waste stream.[1]
-
Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins and furans.[1] Mixing them with non-halogenated solvents (like Acetone/Methanol waste) forces the disposal facility to treat the entire volume as halogenated, significantly increasing costs and environmental impact.
Figure 2: Waste segregation logic. Strict separation prevents downstream incineration issues.
References
-
National Institutes of Health (NIH) .[1] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984.[1][8]
-
Occupational Safety and Health Administration (OSHA) . Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).[1]
-
Ansell Chemical Resistance Guide . Permeation & Degradation Data for Halogenated Hydrocarbons.
-
Fisher Scientific . Safety Data Sheet: 2-Bromotoluene (Analogous Structure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
